molecular formula C18H22N2O2 B1668300 Carazolol CAS No. 57775-29-8

Carazolol

Cat. No.: B1668300
CAS No.: 57775-29-8
M. Wt: 298.4 g/mol
InChI Key: BQXQGZPYHWWCEB-UHFFFAOYSA-N
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Description

Carazolol is a member of carbazoles.
RN given refers to parent cpd without isomeric designation;  structure

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQGZPYHWWCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866648
Record name Carazolol
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57775-29-8
Record name Carazolol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carazolol [INN:BAN]
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Record name Carazolol
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Record name Carazolol
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Record name CARAZOLOL
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Foundational & Exploratory

Carazolol's Binding Affinity for β1, β2, and β3 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of Carazolol, a potent non-selective β-adrenergic receptor antagonist, across the β1, β2, and β3 receptor subtypes. This document provides a comprehensive overview of its binding affinities, detailed experimental methodologies for characterization, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound is recognized for its high affinity for β-adrenergic receptors. While it is often described as non-selective between β1 and β2 subtypes, its interaction with the β3 receptor is more complex, exhibiting agonist properties in some systems. The following table summarizes the quantitative binding data for this compound across the three receptor subtypes.

Receptor SubtypeLigandBinding ParameterValueExperimental SystemReference
β1 Adrenergic Receptor(±)-[3H]this compoundKd135 pMCanine ventricular myocardium membranes[1]
β2 Adrenergic Receptor(±)-[3H]this compoundKd50 pMCanine lung membranes[1]
Cortical β-receptors (mainly β1 and β2)(±)-[3H]this compoundKd0.15 nMRat cerebral cortical membranes[2][3]
Human β3 Adrenergic ReceptorThis compoundKi2.0 ± 0.2 nMCHO cells expressing the human β3-adrenoceptor[2]
Human β3 Adrenergic ReceptorThis compoundIC5011.3 ± 1.2 nMCHO cells expressing the human β3-adrenoceptor
Murine β3 Adrenergic ReceptorThis compoundEC5025 nMCHO cells expressing the murine β3-adrenoceptor

It is important to note that this compound has been shown to have equal displacement constants when binding to calf cerebral cortex (predominantly β1 receptors) and calf cerebellum (predominantly β2 receptors), indicating a similar high affinity for both β1 and β2 subtypes.

Experimental Protocols

The determination of this compound's binding affinity for β-adrenergic receptors is primarily achieved through radioligand binding assays. Below are detailed methodologies for membrane preparation and competition binding assays.

Membrane Preparation from Tissues or Cultured Cells

This protocol outlines the steps for isolating cell membranes containing the β-adrenergic receptors of interest.

  • Homogenization: Tissues or harvested cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

  • Washing: The membrane pellet is resuspended in fresh cold buffer and the high-speed centrifugation step is repeated to wash the membranes.

  • Final Resuspension and Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Pierce® BCA assay.

[3H]this compound Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to the β-adrenergic receptors.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.

  • Incubation Mixture: In a 96-well plate, the following components are added in a final volume of 250 µL per well:

    • 150 µL of the prepared membrane suspension (containing 3-20 µg of protein for cells or 50-120 µg for tissue).

    • 50 µL of various concentrations of unlabeled this compound.

    • 50 µL of a fixed concentration of a suitable radioligand, such as --INVALID-LINK--carazolol (e.g., at a concentration approximately two times its Kd).

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). This is followed by several washes with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Bound Radioactivity: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which represents the bound radioligand, is then counted using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 20 µM (±)propranolol) and is subtracted from the total binding to yield specific binding .

    • The specific binding data is plotted against the logarithm of the unlabeled this compound concentration to generate a competition curve.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary signaling pathway for all three subtypes involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). However, there are also subtype-specific and alternative signaling pathways.

β1-Adrenergic Receptor Signaling

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta1 β1-AR Gs Gs Beta1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Calcium Ca²⁺ Channels PKA->Calcium Phosphorylates CellularResponse Increased Heart Rate & Contractility Calcium->CellularResponse Leads to Ligand Agonist (e.g., Norepinephrine) Ligand->Beta1 Binds

Caption: β1-Adrenergic Receptor Signaling Pathway.

β2-Adrenergic Receptor Signaling

Beta2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2 β2-AR Gs Gs Beta2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits by Phosphorylation CellularResponse Smooth Muscle Relaxation MLCK->CellularResponse Leads to Ligand Agonist (e.g., Epinephrine) Ligand->Beta2 Binds

Caption: β2-Adrenergic Receptor Signaling Pathway.

β3-Adrenergic Receptor Signaling

Beta3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Adipocyte Cytoplasm Beta3 β3-AR Gs Gs Beta3->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates by Phosphorylation CellularResponse Lipolysis & Thermogenesis HSL->CellularResponse Leads to Ligand Agonist (e.g., this compound) Ligand->Beta3 Binds

Caption: β3-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Competition Binding Assay

Experimental_Workflow Start Start MembranePrep Membrane Preparation (from tissue or cells) Start->MembranePrep Incubation Incubation: - Membranes - Radioligand ([3H]this compound) - Unlabeled this compound (varying conc.) MembranePrep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting DataAnalysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Counting->DataAnalysis Result Result: Binding Affinity (Ki) of this compound DataAnalysis->Result

Caption: Workflow for Determining this compound Ki.

References

Carazolol: An In-Depth Technical Guide to its Pharmacological Properties as an Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a high-affinity, non-selective ligand for β-adrenergic receptors, widely recognized for its potent inverse agonist properties at β1 and β2 subtypes.[1] This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, focusing on its mechanism of action as an inverse agonist, its effects on downstream signaling pathways, and the experimental methodologies used to characterize these properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting G protein-coupled receptors (GPCRs).

Core Pharmacological Properties

This compound's interaction with β-adrenergic receptors is multifaceted, exhibiting distinct pharmacological profiles depending on the receptor subtype. While it acts as a potent inverse agonist at β1 and β2-adrenergic receptors, it surprisingly functions as a full agonist at the β3-adrenergic receptor.[2]

Binding Affinity and Kinetics

This compound demonstrates high affinity for β-adrenergic receptors. Radioligand binding assays are instrumental in determining its binding characteristics.

Table 1: Binding Affinity of this compound for β-Adrenergic Receptors

Receptor SubtypeLigandKd (nM)Ki (nM)Cell Type/TissueReference
β1-Adrenergic--INVALID-LINK--Carazolol0.135-Canine Ventricular Myocardium[3]
β2-Adrenergic--INVALID-LINK--Carazolol0.050-Canine Lung[3]
β-Adrenergic (cortical)[3H]this compound0.15-Rat Cerebral Cortex[4]
β3-Adrenergic (human)This compound-2.0 ± 0.2CHO cells

Note: The binding affinity of this compound can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor. Kinetic analysis of --INVALID-LINK--Carazolol binding suggests a two-step interaction, beginning with a rapidly reversible, lower-affinity association, followed by isomerization to a high-affinity, slowly reversible complex. Specific on-rate (kon) and off-rate (koff) values for this compound at β1 and β2 receptors are not consistently reported in publicly available literature.

Inverse Agonism and G Protein-Dependent Signaling

Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. They stabilize the inactive conformation of the receptor, thereby reducing its constitutive (basal) activity. This compound's identity as an inverse agonist is primarily defined by its ability to decrease the basal level of intracellular cyclic AMP (cAMP), a key second messenger produced upon Gs protein activation by β-adrenergic receptors.

The crystal structure of the β2-adrenergic receptor in complex with this compound (PDB: 2RH1) provides a structural basis for its inverse agonism. This compound binding stabilizes the inactive state of the receptor, preventing the conformational changes required for G protein coupling and activation.

Table 2: Functional Activity of this compound at β-Adrenergic Receptors

Receptor SubtypeAssayParameterValueCell TypeReference
β1-AdrenergiccAMP AccumulationInverse Agonist ActivityNot Quantified--
β2-AdrenergiccAMP AccumulationInverse Agonist ActivityNot Quantified--
β3-Adrenergic (murine)Adenylyl Cyclase StimulationEC5025 nMCHO cells
β3-Adrenergic (murine)Adenylyl Cyclase StimulationIntrinsic Activity0.97CHO cells

Note: While the inverse agonist effect of this compound on cAMP production at β1 and β2 receptors is well-established qualitatively, specific IC50 values are not consistently available in the reviewed literature.

Signaling Pathway: Gs Protein Activation

The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of the stimulatory G protein, Gs, leading to the production of cAMP by adenylyl cyclase. This compound, as an inverse agonist, inhibits this pathway by stabilizing the receptor in an inactive state.

Gs_Signaling cluster_receptor β-Adrenergic Receptor (Inactive State) cluster_gprotein G Protein This compound This compound beta_AR β-AR This compound->beta_AR Binds and Stabilizes Gs_inactive Gs (GDP-bound) beta_AR->Gs_inactive Inhibits Activation AC_inactive Adenylyl Cyclase (Inactive) Gs_inactive->AC_inactive No Activation cAMP cAMP Production (Basal Level Reduced) AC_inactive->cAMP Reduced Production

Caption: this compound's inverse agonism on Gs protein signaling.

β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways. Some ligands, known as biased agonists, can preferentially activate one pathway over the other. For instance, Carvedilol, another β-blocker, is a known β-arrestin-biased agonist, acting as an antagonist or inverse agonist for G protein signaling while promoting β-arrestin-mediated signaling.

The effect of this compound on β-arrestin recruitment and subsequent signaling at β1 and β2-adrenergic receptors is not well-quantified in the available literature. This represents a significant knowledge gap in understanding the complete pharmacological profile of this compound and its potential for functional selectivity.

Signaling Pathway: β-Arrestin Recruitment

Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The impact of this compound on this pathway at β1 and β2 receptors requires further investigation.

beta_Arrestin_Signaling cluster_receptor β-Adrenergic Receptor This compound This compound beta_AR β-AR This compound->beta_AR GRK GRK beta_AR->GRK Interaction? beta_Arrestin β-Arrestin beta_AR->beta_Arrestin Recruitment? GRK->beta_AR Phosphorylation? Downstream_Signaling Downstream Signaling (e.g., ERK activation) beta_Arrestin->Downstream_Signaling Activation?

Caption: The currently unquantified role of this compound in β-arrestin signaling.

Experimental Protocols

Detailed, step-by-step protocols for characterizing the pharmacological properties of this compound are essential for reproducible research. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound to β-adrenergic receptors.

Radioligand_Binding_Workflow Membrane_Prep Prepare cell membranes expressing β-AR Incubation Incubate membranes with [3H]-Carazolol and varying concentrations of unlabeled this compound Membrane_Prep->Incubation Separation Separate bound and free radioligand by filtration Incubation->Separation Counting Quantify bound radioactivity using liquid scintillation counting Separation->Counting Analysis Analyze data to determine IC50 and calculate Ki Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Methodology Overview:

  • Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled this compound (e.g., [3H]-Carazolol) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit the basal or agonist-stimulated production of cAMP.

cAMP_Assay_Workflow Cell_Culture Culture cells expressing the β-AR of interest Incubation Incubate cells with varying concentrations of this compound Cell_Culture->Incubation Lysis Lyse the cells to release intracellular cAMP Incubation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Analyze data to determine the IC50 for inverse agonism Detection->Analysis

Caption: General workflow for a cAMP accumulation assay.

Methodology Overview:

  • Cell Culture: Plate cells stably or transiently expressing the desired β-adrenergic receptor subtype in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. To measure inverse agonism, no agonist is added. To measure antagonism, cells are co-incubated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

  • Cell Lysis: After incubation, lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: For inverse agonism, plot the cAMP levels against the this compound concentration to determine the IC50 value for the reduction in basal signaling.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding.

beta_Arrestin_Recruitment_Workflow Cell_Engineering Use cells co-expressing β-AR fused to a reporter fragment and β-arrestin fused to a complementary fragment Incubation Incubate cells with varying concentrations of this compound Cell_Engineering->Incubation Detection Measure the reporter signal (e.g., luminescence, fluorescence) generated by β-arrestin recruitment Incubation->Detection Analysis Analyze data to determine the EC50 for β-arrestin recruitment Detection->Analysis

Caption: General workflow for a β-arrestin recruitment assay.

Methodology Overview (using DiscoverX PathHunter® as an example):

  • Cell Line: Utilize a commercially available cell line engineered to co-express the β-adrenergic receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Compound Treatment: Plate the cells and treat with a range of this compound concentrations.

  • Signal Detection: Upon β-arrestin recruitment to the activated receptor, the ProLink and EA fragments come into proximity, forming a functional β-galactosidase enzyme. Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the this compound concentration to determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a well-characterized, high-affinity inverse agonist of β1 and β2-adrenergic receptors, with its mechanism of action supported by structural and functional data. Its ability to stabilize the inactive state of these receptors and reduce basal Gs-mediated cAMP production is a hallmark of its pharmacological profile. However, a comprehensive understanding of its functional selectivity, particularly concerning the β-arrestin signaling pathway, remains incomplete due to a lack of quantitative data. Further research to elucidate the potency of this compound in modulating β-arrestin recruitment is warranted to fully appreciate its therapeutic potential and to provide a more complete picture of its complex pharmacology at β-adrenergic receptors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the nuanced properties of this important pharmacological tool.

References

Carazolol Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a potent, non-selective beta-adrenergic receptor antagonist, also exhibiting inverse agonist properties at β-adrenergic receptors and agonist activity at the β3-adrenoceptor.[1][2] Its high affinity and lipophilicity have made it a valuable pharmacological tool and a scaffold for the development of new therapeutic agents and radioligands for imaging studies.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships of this compound

The pharmacological profile of this compound is determined by three key structural components: the carbazole ring system, the (S)-configured 2-hydroxy-3-propylamine side chain, and the isopropylamino group. Modifications to each of these regions can significantly impact binding affinity, receptor subtype selectivity, and functional activity.

Data Presentation: Quantitative SAR Data

Table 1: Beta-Adrenergic Receptor Binding Affinities of this compound and Analogs

CompoundModificationReceptor Subtype(s)K_i (nM)Test SystemReference
This compound-β (non-selective)< 0.2Not specified[4]
This compound-β1/β2Equal affinityCalf cerebral cortex (β1) and cerebellum (β2)[1]
This compound-β3 (human)2.0 ± 0.2CHO cells expressing human β3-adrenoceptor
(S)-(-)-CYBL8EN-alkyl: (1,1-dimethyl-3-iodo-(2E)-propenyl)β (non-selective)0.31 ± 0.03Membrane fractions of cardiac left ventricular muscle

Table 2: Functional Activity of this compound and Analogs

CompoundActivityReceptor SubtypeEC_50 (nM)Intrinsic ActivityTest SystemReference
This compoundAgonistβ3 (murine)250.97CHO cells expressing murine β3-adrenoceptor
pBABCInhibition of [¹²⁵I]cyanopindolol bindingβ (non-selective)0.4 - 0.9Not ApplicableMammalian and non-mammalian β-adrenergic receptors

General SAR Trends for Aryloxypropanolamine β-Blockers (including this compound)

The broader class of aryloxypropanolamine β-blockers, to which this compound belongs, has been extensively studied. The following SAR principles are generally applicable and provide a framework for understanding the activity of this compound and its analogs:

  • Stereochemistry of the Side Chain: The (S)-enantiomer of aryloxypropanolamines possesses significantly higher binding affinity for β-adrenergic receptors than the (R)-enantiomer. This stereoselectivity is a critical determinant of potency.

  • The Amino Group: A secondary amine is optimal for activity. The substituent on the nitrogen atom plays a crucial role in receptor subtype selectivity and potency. Bulky alkyl groups, such as isopropyl or tert-butyl, are commonly found in potent β-blockers.

  • The Propanolamine Side Chain: The 2-hydroxy group is essential for high-affinity binding, likely through hydrogen bonding interactions within the receptor's binding pocket.

  • The Aromatic Moiety: The nature and substitution pattern of the aromatic ring system significantly influence binding affinity and receptor subtype selectivity. In this compound, the tricyclic carbazole ring contributes to its high lipophilicity and potent, non-selective β-adrenergic antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the SAR of this compound analogs. The following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for β-Adrenergic Receptors using ³Hthis compound

This protocol is adapted from studies characterizing --INVALID-LINK--Carazolol binding to β-adrenergic receptors.

1. Membrane Preparation:

  • Tissues (e.g., canine ventricular myocardium, lung) or cells expressing β-adrenergic receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.
  • The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add the following in order:
  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
  • A fixed concentration of --INVALID-LINK--Carazolol (typically at or near its K_d value).
  • Increasing concentrations of the unlabeled competitor ligand (the this compound analog being tested).
  • Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
  • Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).
  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.
  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
  • The K_i (inhibition constant) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a this compound analog to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

1. Cell Culture and Treatment:

  • Cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells transfected with the human β3-adrenoceptor) are cultured to an appropriate density.
  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
  • The cells are then treated with varying concentrations of the this compound analog. For antagonist activity, cells are co-incubated with a known β-adrenergic agonist (e.g., isoproterenol) and the test compound.

2. Cell Lysis and cAMP Measurement:

  • After the incubation period, the cells are lysed to release the intracellular cAMP.
  • The concentration of cAMP in the cell lysate is measured using a commercially available kit, typically based on one of the following principles:
  • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
  • Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.

3. Data Analysis:

  • For agonists, the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the E_max (the maximal effect) are determined by non-linear regression of the dose-response curve.
  • For antagonists, the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated. This can be used to determine the antagonist's potency (e.g., by calculating the pA₂ value).

Mandatory Visualizations

Signaling Pathways

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) BAR β-Adrenergic Receptor Agonist->BAR Binds to G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflows

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The structure-activity relationship of this compound is anchored in the principles of the broader aryloxypropanolamine class of beta-blockers, with its high potency and non-selectivity being largely attributed to the carbazole moiety. While a comprehensive quantitative SAR dataset for a wide range of analogs is not publicly available, the existing data for specific derivatives, in conjunction with the general SAR principles, provide a solid foundation for the rational design of new this compound-based compounds. The detailed experimental protocols provided herein offer a standardized approach for the pharmacological evaluation of such novel analogs, facilitating further exploration of this important chemical scaffold in drug discovery and development.

References

What is Carazolol's therapeutic index compared to other beta-blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the therapeutic index of Carazolol and other prominent beta-blockers, namely Propranolol, Metoprolol, and Carvedilol. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide leverages available toxicity and potency data to offer a comparative perspective.

Comparative Analysis of Therapeutic and Toxic Doses

The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. The most common method for calculating the TI is by dividing the 50% lethal dose (LD50) by the 50% effective dose (ED50).

DrugLD50 (Oral, Rat)Effective Dose (ED50/IC50) in RatsTherapeutic Indication (Preclinical Model)
This compound Data not availableData not available-
Propranolol 466 mg/kg[1][2]1 mg/kg and 5 mg/kg (acute administration)[3]Hypertension (Spontaneously Hypertensive Rats)
Metoprolol 3090-4670 mg/kg[4]IC50: 216 ± 36 ng/mL (chronotropic effect)[1]Hypertension (Fructose-fed Hypertensive Rats)
Carvedilol >8000 mg/kg2 mg/kg/day (low dose)Heart Failure (Dilated Cardiomyopathy)

Note: The effective doses listed are not all standard ED50 values but represent doses shown to produce a significant therapeutic effect in the respective preclinical models. The IC50 for Metoprolol represents the concentration required to inhibit 50% of the maximum response, which is related to its potency.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The determination of the LD50 value is a standard procedure in toxicology to assess the acute toxicity of a substance. The following protocol is a generalized methodology based on the OECD Guideline 423 for the Acute Toxic Class Method.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to the laboratory conditions before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum, with a fasting period before administration of the test substance.

Procedure:

  • Dose Selection: A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Administration: The test substance is administered orally by gavage to a group of three animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Stepwise Dosing:

    • If no mortality is observed, the next higher dose level is administered to a new group of three animals.

    • If mortality occurs, the next lower dose level is administered to a new group of three animals.

  • Endpoint: The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the observed mortality pattern.

Determination of Effective Dose (ED50) in a Hypertension Model

The following is a generalized protocol for determining the ED50 of an antihypertensive beta-blocker in a spontaneously hypertensive rat (SHR) model.

Objective: To determine the dose of a beta-blocker that produces a 50% reduction in mean arterial pressure (MAP).

Animals: Adult male spontaneously hypertensive rats (SHR) are used as the model for essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

Procedure:

  • Surgical Preparation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug administration.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental setup.

  • Dose-Response Study:

    • A range of doses of the test beta-blocker is administered intravenously or orally to different groups of SHR.

    • Blood pressure and heart rate are continuously monitored before and after drug administration.

  • Data Analysis: The percentage reduction in MAP from baseline is calculated for each dose. A dose-response curve is then constructed by plotting the percentage reduction in MAP against the log of the dose.

  • ED50 Calculation: The ED50 is the dose that corresponds to a 50% reduction in the maximum observed effect on MAP.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. The binding of an agonist to a beta-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamine (Epinephrine/Norepinephrine) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamine->BetaReceptor Binds to G_Protein G-Protein (Gs) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->CellularResponse Phosphorylates targets leading to BetaBlocker Beta-Blocker (e.g., this compound) BetaBlocker->BetaReceptor Blocks

Beta-Adrenergic Signaling Pathway and Beta-Blocker Action.
Experimental Workflow for Therapeutic Index Determination

The determination of a therapeutic index involves a series of preclinical studies to establish both the efficacy and the toxicity of a drug candidate.

TI_Workflow cluster_preclinical Preclinical Phase DoseRangeFinding 1. Dose-Range Finding Studies (Acute Toxicity) LD50_Det 2. LD50 Determination (e.g., OECD 423) DoseRangeFinding->LD50_Det Informs starting doses ED50_Det 3. ED50 Determination (in relevant disease model) DoseRangeFinding->ED50_Det Informs dose selection TI_Calc 4. Therapeutic Index Calculation (TI = LD50 / ED50) LD50_Det->TI_Calc ED50_Det->TI_Calc

References

Carazolol: A High-Affinity Ligand for G-Protein Coupled Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carazolol is a potent and high-affinity ligand for G-protein coupled receptors (GPCRs), specifically demonstrating complex interactions with beta-adrenergic receptor subtypes. Initially recognized as a powerful beta-blocker, further investigation has revealed its character as a strong inverse agonist.[1][2] This property, combined with its high affinity, makes this compound an invaluable tool in pharmacological research and a lead compound in drug development. Its ability to stabilize the inactive state of beta-adrenergic receptors has been instrumental in the structural elucidation of these important drug targets.[3][4] This technical guide provides a comprehensive overview of this compound's binding characteristics, its effects on signaling pathways, and detailed experimental protocols for its study.

Quantitative Data: Binding Affinities and Potency of this compound

The following tables summarize the binding affinity (Ki), dissociation constant (Kd), and functional potency (IC50/EC50) of this compound for various beta-adrenergic receptor subtypes. These values have been compiled from multiple studies and highlight the high affinity of this compound across different experimental systems.

Table 1: Binding Affinity of this compound for Beta-Adrenergic Receptors

Receptor SubtypeLigandKᵢ (nM)Kᵈ (nM)Experimental SystemReference
β1-Adrenergic(-)-Carazolol-0.04Turkey Erythrocyte Membranes[5]
β2-Adrenergic(-)-Carazolol90.025Human β2AR
β3-AdrenergicThis compound2.0 ± 0.2-CHO cells expressing human β3-adrenoceptor

Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Kᵢ indicates higher binding affinity. Kᵈ (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kᵈ indicates higher binding affinity.

Table 2: Functional Potency of this compound at Beta-Adrenergic Receptors

| Receptor Subtype | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) | Effect | Experimental System | Reference | |---|---|---|---|---|---| | β-Adrenergic | [¹²⁵I]Cyanopindolol Competition | 0.4 - 0.9 (pM) | - | Inhibition of Radioligand Binding | Mammalian and Non-mammalian Receptors | | | β3-Adrenergic | Adenylyl Cyclase Stimulation | - | 25 | Full Agonist | Murine β3-adrenoceptor | | | β3-Adrenergic | Adenylyl Cyclase Stimulation | 11.3 ± 1.2 | - | Full Agonist | CHO cells expressing human β3-adrenoceptor | |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of an inhibitor that reduces the response by 50%. EC₅₀ (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response.

Signaling Pathways

This compound primarily interacts with beta-adrenergic receptors, which are canonical Gs-coupled GPCRs. In its role as an inverse agonist, this compound not only blocks the binding of agonists like epinephrine but also reduces the basal, constitutive activity of the receptor. This stabilization of the inactive receptor conformation prevents the dissociation of the Gαs subunit from the Gβγ dimer, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). Interestingly, at the β3-adrenoceptor, this compound has been shown to act as a full agonist, stimulating adenylyl cyclase.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) GPCR β-Adrenergic Receptor (Inactive) Agonist->GPCR Binds This compound This compound (Inverse Agonist) This compound->GPCR Binds & Stabilizes Inactive State GPCR_Active β-Adrenergic Receptor (Active) GPCR->GPCR_Active Activates G_Protein G Protein (Gαs-GDP-Gβγ) GPCR->G_Protein Inhibits Basal Activation GPCR_Active->G_Protein Recruits G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase (Inactive) G_alpha_GTP->AC Activates AC_Active Adenylyl Cyclase (Active) cAMP cAMP AC_Active->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's inverse agonist effect on β-adrenergic signaling.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific GPCR, using a radiolabeled ligand (e.g., [³H]-Carazolol or another high-affinity antagonist).

1. Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand (e.g., [³H]-Carazolol)

  • Unlabeled this compound (competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

2. Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of radioligand (typically at or below its Kd value)

    • Varying concentrations of unlabeled this compound or vehicle (for total binding)

    • Cell membrane preparation (protein concentration optimized for signal)

  • For non-specific binding control wells, add a high concentration of a non-radiolabeled standard antagonist.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of unlabeled this compound.

  • Fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand solution - Membrane preparation Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competition wells Prepare_Reagents->Plate_Setup Incubation Incubate at defined temperature and time Plate_Setup->Incubation Filtration Rapidly filter contents through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold wash buffer Filtration->Washing Scintillation_Counting Add scintillation cocktail and count radioactivity Washing->Scintillation_Counting Data_Analysis Analyze data: - Calculate specific binding - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand competition binding assay.
cAMP Functional Assay

This protocol outlines a functional assay to measure changes in intracellular cAMP levels in response to this compound, which is essential for characterizing its inverse agonist or agonist activity.

1. Materials:

  • Whole cells expressing the target GPCR

  • This compound

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors or to enhance basal signal)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Luminometer or appropriate plate reader

2. Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

  • For characterizing inverse agonism:

    • Add varying concentrations of this compound to the cells.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • For characterizing antagonism (against an agonist):

    • Add varying concentrations of this compound.

    • Add a fixed concentration of a known agonist (e.g., isoproterenol at its EC₈₀).

    • Incubate for a specific time at 37°C.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Quantify the cAMP concentration in each well based on the standard curve.

  • For inverse agonism, plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ for the reduction of basal cAMP levels.

  • For antagonism, plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ for the inhibition of the agonist-induced cAMP response.

cAMP_Assay_Workflow Start Start Cell_Seeding Seed cells expressing the target GPCR Start->Cell_Seeding Pre_incubation Pre-incubate cells with a PDE inhibitor Cell_Seeding->Pre_incubation Compound_Addition Add varying concentrations of this compound (and/or agonist) Pre_incubation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Detect cAMP levels using a specific assay kit Cell_Lysis->cAMP_Detection Data_Analysis Analyze data: - Generate standard curve - Determine IC50/EC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

References

Carazolol's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carazolol is a highly potent, non-selective β-adrenergic receptor antagonist and a β3-adrenergic receptor agonist. Its lipophilic nature suggests the potential for central nervous system (CNS) penetration and subsequent neuropharmacological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with the CNS. It details its binding affinities to adrenergic receptors, explores potential downstream signaling pathways in neuronal cells, and outlines detailed experimental protocols for investigating its CNS effects. While direct preclinical and clinical studies on the specific CNS effects of this compound are limited, this guide synthesizes available data on this compound's pharmacology and extrapolates potential CNS implications based on the known roles of β-adrenergic receptors in the brain and findings from studies on other β-blockers.

Introduction

This compound is a carbazole derivative recognized for its high-affinity binding to β-adrenergic receptors.[1][2] Initially developed as a potent antihypertensive agent, its pharmacological profile as a non-selective β1/β2 antagonist and a β3 agonist suggests a broader range of physiological effects.[3] Given its lipophilicity, this compound is predicted to cross the blood-brain barrier, making the investigation of its effects on the central nervous system a critical area of research.[4] Understanding these effects is crucial for identifying potential therapeutic applications in neurological and psychiatric disorders, as well as for characterizing its neurotoxicological profile.

This guide summarizes the known quantitative data on this compound's receptor interactions, delineates the putative signaling pathways it modulates within the CNS, and provides detailed experimental methodologies for its further investigation.

Quantitative Data: Receptor Binding Affinities

The interaction of this compound with β-adrenergic receptors has been characterized in various in vitro studies. The following tables summarize the key binding affinity parameters.

Table 1: Binding Affinity of this compound for β1 and β2-Adrenergic Receptors

ParameterReceptor SubtypeTissue/Cell LineValueReference
Kdβ-receptors (non-selective)Rat Cerebral Cortical Membranes0.15 nM[4]
Kiβ1-receptorsCalf Cerebral CortexEqual affinity to β2
Kiβ2-receptorsCalf CerebellumEqual affinity to β1

Table 2: Binding and Functional Activity of this compound at the β3-Adrenergic Receptor

ParameterReceptor SubtypeCell LineValueReference
KiHuman β3-adrenoceptorCHO cells2.0 ± 0.2 nM
IC50Human β3-adrenoceptorCHO cells11.3 ± 1.2 nM
EC50Murine β3-adrenoceptorCHO cells25 nM
Intrinsic ActivityMurine β3-adrenoceptorCHO cells0.97 (Full Agonist)

Signaling Pathways in the Central Nervous System

This compound's dual action as a β1/β2 antagonist and a β3 agonist suggests complex modulatory effects on neuronal signaling. The following diagrams illustrate the putative signaling pathways affected by this compound in the CNS.

Antagonism of β1/β2-Adrenergic Receptor Signaling

In the CNS, β1 and β2-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking these receptors, this compound is expected to inhibit this signaling cascade.

Gs_signaling_antagonism cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1_receptor β1-AR gs Gs Protein b1_receptor->gs b2_receptor β2-AR b2_receptor->gs ac Adenylyl Cyclase camp cAMP ac->camp ATP norepinephrine Norepinephrine norepinephrine->b1_receptor norepinephrine->b2_receptor This compound This compound This compound->b1_receptor This compound->b2_receptor gs->ac pka PKA camp->pka creb pCREB pka->creb gene_expression Gene Expression creb->gene_expression

This compound's antagonism of β1/β2-adrenergic signaling.
Agonism of β3-Adrenergic Receptor Signaling

Conversely, as a β3-adrenergic receptor agonist, this compound is expected to activate Gs protein-coupled signaling pathways where these receptors are expressed in the CNS. This would lead to an increase in cAMP and activation of PKA, potentially influencing neuronal function.

Gs_signaling_agonism cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b3_receptor β3-AR gs Gs Protein b3_receptor->gs ac Adenylyl Cyclase camp cAMP ac->camp ATP This compound This compound This compound->b3_receptor gs->ac pka PKA camp->pka downstream Downstream Effects pka->downstream

This compound's agonism of β3-adrenergic signaling.

Experimental Protocols

The following section details proposed experimental protocols for investigating the CNS effects of this compound. These are based on standard methodologies used for other β-adrenergic modulators.

In Vitro Assays

This protocol determines the affinity and density of this compound binding sites in specific brain regions.

  • Objective: To quantify the Kd and Bmax of [3H]-Carazolol in rodent brain homogenates.

  • Materials:

    • Rodent brain tissue (e.g., cortex, hippocampus, cerebellum)

    • [3H]-Carazolol (radioligand)

    • Unlabeled this compound

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

    • Scintillation fluid and vials

    • Liquid scintillation counter

    • Glass fiber filters

    • Filtration manifold

  • Procedure:

    • Prepare brain tissue homogenates in ice-cold binding buffer.

    • For saturation binding, incubate aliquots of homogenate with increasing concentrations of [3H]-Carazolol.

    • For competition binding, incubate homogenates with a fixed concentration of [3H]-Carazolol and increasing concentrations of unlabeled this compound.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Saturation binding data are analyzed using Scatchard plots to determine Kd and Bmax.

    • Competition binding data are analyzed to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

This assay measures the functional consequence of this compound's interaction with β-adrenergic receptors on a key downstream effector.

  • Objective: To determine the effect of this compound on basal and agonist-stimulated adenylyl cyclase activity in cultured neuronal cells or brain tissue.

  • Materials:

    • Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells) or brain tissue homogenates

    • This compound

    • β-adrenergic agonist (e.g., Isoproterenol)

    • Assay buffer (containing ATP, Mg2+, and a phosphodiesterase inhibitor like IBMX)

    • cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

  • Procedure:

    • Pre-incubate neuronal cells or tissue homogenates with this compound at various concentrations.

    • Stimulate with a β-adrenergic agonist (for antagonist studies) or assess basal activity (for agonist studies).

    • Incubate for a defined period at 37°C.

    • Terminate the reaction and lyse the cells/tissue.

    • Measure the amount of cAMP produced using a commercial EIA or RIA kit.

  • Data Analysis:

    • Generate dose-response curves to determine the IC50 (for antagonism) or EC50 (for agonism) of this compound.

In Vivo Behavioral Assays

These protocols are designed to assess the potential effects of this compound on locomotor activity, anxiety, and depressive-like behavior in rodents.

  • Objective: To evaluate the effects of this compound on general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with walls, typically equipped with automated tracking software.

  • Procedure:

    • Administer this compound or vehicle to rodents at various doses.

    • After a specified pre-treatment time, place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

    • Record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis:

    • Compare the behavioral parameters between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). A decrease in total distance traveled may suggest sedative effects, while an increase in the time spent in the center may indicate anxiolytic-like effects.

  • Objective: To assess the anxiolytic or anxiogenic potential of this compound.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle to rodents.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent and entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

Visualization of Experimental Workflows

General Workflow for In Vivo Behavioral Testing

behavioral_workflow animal_prep Animal Acclimation & Group Assignment drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin pre_treatment Pre-treatment Period drug_admin->pre_treatment behavioral_test Behavioral Assay (e.g., Open Field, Elevated Plus Maze) pre_treatment->behavioral_test data_acq Data Acquisition (Automated Tracking) behavioral_test->data_acq data_analysis Statistical Analysis data_acq->data_analysis results Interpretation of Results data_analysis->results

Workflow for in vivo behavioral assessment of this compound.

Conclusion

This compound's unique pharmacological profile as a high-affinity, non-selective β1/β2-adrenergic antagonist and β3-adrenergic agonist, combined with its lipophilicity, strongly suggests the potential for significant effects on the central nervous system. The data presented in this guide on its receptor binding affinities provide a quantitative basis for these potential interactions. The outlined signaling pathways offer a framework for understanding the molecular mechanisms through which this compound may exert its neuropharmacological effects.

While direct experimental evidence for this compound's CNS effects in preclinical and clinical settings is currently lacking, the detailed experimental protocols provided herein offer a clear roadmap for future investigations. Such studies are essential to fully characterize the neuropharmacological profile of this compound, which could unveil novel therapeutic opportunities for this compound in the realm of neurological and psychiatric disorders. Further research is warranted to explore these possibilities and to establish a comprehensive understanding of this compound's role within the central nervous system.

References

The Role of Carazolol in Advancing Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carazolol, a potent and non-selective β-adrenergic receptor antagonist, has emerged as a critical pharmacological tool in the study of cardiovascular function and disease. Its high affinity for β-adrenergic receptors (β-ARs) and its characterization as an inverse agonist make it an invaluable ligand for delineating the physiological and pathological roles of the β-adrenergic signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cardiovascular research, and detailed experimental protocols for its use. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's utility in the field.

Introduction: The Significance of β-Adrenergic Signaling in Cardiovascular Health

The sympathetic nervous system plays a pivotal role in regulating cardiovascular homeostasis, primarily through the actions of catecholamines on β-adrenergic receptors. These G protein-coupled receptors (GPCRs) are integral to modulating heart rate, cardiac contractility, and vascular tone. Dysregulation of β-adrenergic signaling is a hallmark of many cardiovascular diseases, including heart failure, hypertension, and ischemic heart disease. Consequently, pharmacological agents that target β-ARs are cornerstones of cardiovascular therapy.

This compound, with its high affinity and non-selective binding to β1, β2, and to some extent β3-ARs, serves as a powerful research tool to probe the intricacies of this signaling cascade.[1][2] Its ability to act as an inverse agonist, reducing the basal activity of the receptor, provides a unique advantage in studying receptor constitutive activity and its implications in disease states.[3]

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[4][5] Unlike neutral antagonists that only block agonist-induced activity, this compound is an inverse agonist, meaning it can reduce the receptor's basal, or agonist-independent, signaling activity. This property is particularly useful for studying the constitutive activity of β-ARs.

The binding of this compound to β-ARs is characterized by high affinity and slow dissociation kinetics, making it an excellent radioligand for receptor binding assays. Its non-selectivity allows for the study of the total β-AR population in a given tissue, while its interactions can be dissected using subtype-selective compounds in competitive binding studies.

Signaling Pathway

The canonical β-adrenergic signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound, by blocking the receptor, inhibits this cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Agonist) Beta_AR β-Adrenergic Receptor G Protein-Coupled Receptor Catecholamine->Beta_AR Activates This compound This compound (Antagonist/ Inverse Agonist) This compound->Beta_AR Blocks/ Inhibits G_Protein G Protein Gαs Gβγ Beta_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein:Gαs->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cardiovascular Cellular Response (e.g., Increased Contractility, Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Interaction with β-Adrenergic Receptors

The following tables summarize key quantitative parameters of this compound's interaction with β-adrenergic receptors from various in vitro and in vivo studies.

Table 1: Binding Affinity (Ki and Kd) of this compound for β-Adrenergic Receptor Subtypes

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Kd (nM)Reference
β1-ARHuman0.2
β2-ARHuman0.03
β3-ARHuman4.47
β-AR (total)Rat Cerebral Cortex[3H]this compound0.15
β1-ARCalf Cerebral Cortex[3H]this compound
β2-ARCalf Cerebellum[3H]this compound
β3-ARCHO cells (human)2.0 ± 0.2

Table 2: Functional Potency (IC50 and EC50) of this compound

AssayReceptor SubtypeCell LineIC50 (nM)EC50 (nM)EffectReference
Adenylyl Cyclaseβ3-ARCHO cells (human)11.3 ± 1.2Agonist
Adenylyl Cyclaseβ3-ARCHO cells (murine)25Full Agonist

Table 3: In Vivo Cardiovascular Effects of this compound

SpeciesDoseRoute of AdministrationEffect on Heart RateEffect on Blood PressureOther Cardiovascular EffectsReference
Pig10 µg/kgIntravenousReduces epinephrine-induced tachycardiaReduces epinephrine-induced increase in mean arterial pressureBlocks vasodilatory responses to adrenaline
HumanNot specifiedNot specifiedSignificant reduction (about 20%)Decrease in systolic blood pressureImprovement in heart complaints in patients with tachycardia
RabbitNot specifiedIntravenousAntagonism of isoproterenol-induced tachycardiaNot specifiedHigh therapeutic index, virtually no intrinsic sympathomimetic activity
Sheep0.01 mg/kgIntramuscularNo significant changeNo significant changeAbnormal T wave and ST segment depression, suggesting potential for myocardial ischemia risk

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are outlines for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity and density of β-adrenergic receptors in a given tissue or cell preparation.

Objective: To quantify the binding characteristics of this compound to β-ARs.

Radioligand_Binding_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Culture Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Protein_Quantification Protein Quantification (e.g., BCA Assay) Membrane_Isolation->Protein_Quantification Incubation_Setup Incubate Membranes with Radiolabeled this compound ([3H]this compound) and varying concentrations of unlabeled this compound (for competition) Protein_Quantification->Incubation_Setup Total_Binding Total Binding (Radioligand only) Incubation_Setup->Total_Binding Nonspecific_Binding Nonspecific Binding (Radioligand + excess unlabeled ligand) Incubation_Setup->Nonspecific_Binding Filtration Rapid Filtration to separate bound from free radioligand Incubation_Setup->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation_Counting Scintillation Counting to measure radioactivity Washing->Scintillation_Counting Specific_Binding Calculate Specific Binding: Total - Nonspecific Scintillation_Counting->Specific_Binding Scatchard_Analysis Scatchard or Non-linear Regression Analysis Specific_Binding->Scatchard_Analysis Determine_Parameters Determine Kd and Bmax Scatchard_Analysis->Determine_Parameters cAMP_Assay_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_lysis_detection 3. Lysis & Detection cluster_data_analysis 4. Data Analysis Cell_Culture Culture cells expressing β-adrenergic receptors Cell_Seeding Seed cells into a multi-well plate Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate cells with varying concentrations of this compound Cell_Seeding->Pre_incubation Stimulation Stimulate with a β-agonist (e.g., Isoproterenol) in the presence of a phosphodiesterase inhibitor Pre_incubation->Stimulation Cell_Lysis Lyse the cells to release intracellular cAMP Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Measurement Standard_Curve Generate a cAMP standard curve cAMP_Measurement->Standard_Curve Calculate_cAMP Calculate intracellular cAMP concentration Standard_Curve->Calculate_cAMP Dose_Response Plot cAMP concentration against this compound concentration Calculate_cAMP->Dose_Response Determine_IC50 Determine IC50 value Dose_Response->Determine_IC50

References

Carazolol's Lipophilicity and Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a non-selective beta-adrenergic receptor antagonist recognized for its high affinity and lipophilic characteristics.[1] These properties are of significant interest in drug development, particularly concerning its potential interactions with the central nervous system (CNS). A critical determinant of a drug's CNS activity is its ability to cross the blood-brain barrier (BBB), a tightly regulated interface that protects the brain. Lipophilicity is a key physicochemical property that governs this permeability. This technical guide provides an in-depth analysis of this compound's lipophilicity and its implications for BBB penetration, supported by detailed experimental protocols and comparative data.

Physicochemical Properties of this compound

ParameterValueSource
Predicted log P (ALOGPS) 3.12DrugBank
Predicted log P (ChemAxon) 2.71DrugBank
Basic pKa 9.52PubChem

Note: The positive log P values suggest that this compound preferentially partitions into a lipid environment over an aqueous one, a characteristic shared by other lipophilic beta-blockers known to cross the blood-brain barrier.[2][3] The basic pKa indicates that this compound will be predominantly ionized at physiological pH (7.4).

Blood-Brain Barrier Permeability of this compound

The ability of a drug to cross the blood-brain barrier is a complex process influenced by several factors, including lipophilicity, molecular weight, and interaction with efflux transporters like P-glycoprotein (P-gp). While specific experimental data on this compound's BBB permeability, such as apparent permeability coefficients (Papp) or brain-to-plasma concentration ratios, are not extensively published, its established lipophilicity strongly suggests the potential for CNS penetration.[2] Studies with radiolabeled this compound have indicated its distribution into the brain.

For context, the table below presents a comparison of the lipophilicity and BBB penetration of various beta-blockers. Generally, more lipophilic beta-blockers exhibit greater CNS penetration.

Beta-BlockerLipophilicityCNS Side Effects
PropranololHighMore frequent
MetoprololModerateLess frequent
AtenololLow (Hydrophilic)Rare
NadololLow (Hydrophilic)Rare

Experimental Protocols for Assessing Lipophilicity and BBB Permeability

Accurate determination of a drug's lipophilicity and BBB permeability is crucial for predicting its CNS effects. The following sections detail the standard experimental protocols used in these assessments.

Determination of Lipophilicity (log P/log D) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient (log P) and distribution coefficient (log D) of a compound.

Principle: A compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (for log D) or pure water (for log P). The concentrations of the compound in each phase are then measured to calculate the partition coefficient.

Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours, followed by separation.

    • Saturate the aqueous buffer with n-octanol in the same manner.

  • Partitioning:

    • Prepare a stock solution of this compound in the saturated aqueous buffer.

    • Add a known volume of the this compound stock solution to a mixture of the saturated n-octanol and saturated aqueous buffer in a flask. The volume ratio of the two phases can be adjusted based on the expected lipophilicity.

    • Securely cap the flask and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the flask at a low speed to facilitate the complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [this compound]octanol / [this compound]aqueous

    • log D = log10(D)

G cluster_prep Phase Preparation cluster_part Partitioning cluster_sep Phase Separation cluster_quant Quantification & Calculation prep1 Saturate n-octanol with aqueous buffer part2 Mix stock with saturated phases prep1->part2 prep2 Saturate aqueous buffer with n-octanol prep2->part2 part1 Prepare this compound stock in aqueous buffer part1->part2 part3 Shake to equilibrate part2->part3 sep1 Centrifuge mixture part3->sep1 quant1 Sample both phases sep1->quant1 quant2 Analyze concentration (e.g., HPLC) quant1->quant2 quant3 Calculate log D quant2->quant3

Shake-Flask Method Workflow for log D Determination.
In Vitro BBB Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive diffusion of a compound across the blood-brain barrier.

Principle: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract) to form an artificial membrane that mimics the BBB. The permeability of a compound from a donor compartment, through the lipid membrane, to an acceptor compartment is measured.

Protocol:

  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% porcine brain polar lipid in dodecane).

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Prepare the this compound solution in the same buffer in a separate 96-well plate (the donor plate).

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Carefully add the this compound solution to the donor wells.

  • Incubation:

    • Incubate the assembled plate system for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Coat filter plate with lipid solution assay1 Assemble plate sandwich: Donor on Acceptor prep1->assay1 prep2 Prepare acceptor plate with buffer prep2->assay1 prep3 Prepare donor solution with this compound assay2 Add donor solution prep3->assay2 assay1->assay2 assay3 Incubate assay2->assay3 analysis1 Measure concentrations in donor and acceptor wells assay3->analysis1 analysis2 Calculate Papp analysis1->analysis2

PAMPA-BBB Experimental Workflow.
In Vitro BBB Permeability: MDCK-MDR1 Cell-Based Assay

The MDCK-MDR1 assay utilizes a cell line overexpressing the P-glycoprotein (P-gp) efflux transporter to assess both passive permeability and the potential for active efflux at the BBB.

Principle: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are grown as a monolayer on a semi-permeable membrane. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Protocol:

  • Cell Culture:

    • Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 4-7 days).

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • For A-B transport, add the this compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-A transport, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Quantification:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for P-gp efflux.

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis culture1 Seed MDCK-MDR1 cells on Transwell inserts culture2 Culture to form a confluent monolayer culture1->culture2 culture3 Verify integrity (TEER) culture2->culture3 transport1 Wash monolayers culture3->transport1 transport2 Add this compound solution to donor chamber transport1->transport2 transport3 Incubate at 37°C transport2->transport3 analysis1 Collect samples from donor and receiver transport3->analysis1 analysis2 Quantify concentration (LC-MS/MS) analysis1->analysis2 analysis3 Calculate Papp (A-B, B-A) and Efflux Ratio analysis2->analysis3

MDCK-MDR1 Assay Workflow.
In Vivo BBB Permeability: Microdialysis

In vivo microdialysis is a technique used to measure the concentration of unbound drug in the brain extracellular fluid (ECF) of a living animal, providing a direct measure of BBB penetration.

Principle: A small, semi-permeable probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ECF, including the drug of interest, diffuse into the perfusate, which is then collected and analyzed.

Protocol:

  • Probe Implantation:

    • Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus) of a rat or mouse under anesthesia.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound to the animal (e.g., intravenously or intraperitoneally).

    • Collect the dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate samples using a highly sensitive method like LC-MS/MS.

    • Simultaneously, collect blood samples to determine the plasma concentration of this compound.

  • Calculation:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the steady-state concentration of this compound in the brain dialysate by the unbound concentration in the plasma.

G cluster_surgery Surgical Procedure cluster_dialysis Microdialysis cluster_analysis Analysis surgery1 Implant guide cannula into brain region surgery2 Animal recovery surgery1->surgery2 dialysis1 Insert probe surgery2->dialysis1 dialysis2 Perfuse with aCSF dialysis1->dialysis2 dialysis3 Administer this compound dialysis2->dialysis3 dialysis4 Collect dialysate and blood samples dialysis3->dialysis4 analysis1 Analyze this compound concentrations dialysis4->analysis1 analysis2 Calculate Kp,uu analysis1->analysis2

In Vivo Microdialysis Workflow.

Signaling Pathways of Beta-Adrenergic Receptors in the CNS

This compound exerts its pharmacological effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central nervous system. These receptors are involved in a variety of neuronal and glial functions.

Canonical Beta-1 Adrenergic Receptor Signaling in Neurons

In neurons, the activation of beta-1 adrenergic receptors typically initiates the canonical Gs-cAMP signaling pathway. However, alternative pathways have also been identified.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antagonist) B1AR β1-Adrenergic Receptor This compound->B1AR Blocks NE Norepinephrine (Agonist) NE->B1AR Activates Gs Gs protein B1AR->Gs Activates RTK Receptor Tyrosine Kinase (RTK) B1AR->RTK Transactivates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MSK MSK MAPK->MSK MSK->CREB Phosphorylates Gene Gene Expression CREB->Gene

Beta-1 Adrenergic Receptor Signaling in Neurons.
Beta-2 Adrenergic Receptor Signaling in Glial Cells

Beta-2 adrenergic receptors are expressed on glial cells, such as astrocytes and microglia, where they play a role in modulating neuroinflammation and glucose metabolism.

G cluster_membrane Glial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound (Antagonist) B2AR β2-Adrenergic Receptor This compound->B2AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->B2AR Activates Gs Gs protein B2AR->Gs Activates ERK ERK Pathway B2AR->ERK AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Inflammation Modulation of Inflammation PKA->Inflammation Metabolism Regulation of Glucose Metabolism PKA->Metabolism ERK->Inflammation

Beta-2 Adrenergic Receptor Signaling in Glial Cells.

Conclusion

This compound's notable lipophilicity is a strong indicator of its potential to cross the blood-brain barrier and exert effects within the central nervous system. While direct experimental data on its BBB permeability are limited, a comprehensive understanding can be inferred from its physicochemical properties and by comparison with other beta-blockers. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this compound's lipophilicity and brain penetration. Further investigation using these methods is warranted to definitively characterize its CNS pharmacokinetic profile and to fully elucidate the implications of its interaction with central beta-adrenergic signaling pathways. This knowledge is essential for the rational design and development of future CNS-acting therapeutics.

References

Carazolol's Dichotomous Modulation of Adenylyl Cyclase via Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Carazolol's interaction with beta-adrenergic receptors (β-receptors) and its subsequent effects on adenylyl cyclase stimulation. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of this compound's complex pharmacology.

Introduction: The Dual Personality of this compound

This compound is a potent, non-selective beta-adrenergic receptor ligand that exhibits a fascinating dual pharmacology. Traditionally classified as a high-affinity antagonist or inverse agonist at β1 and β2-adrenergic receptors, it effectively blocks the signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.[1][2] This action leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, the canonical second messenger produced by adenylyl cyclase.

Intriguingly, research has unveiled a contrasting role for this compound at the β3-adrenergic receptor subtype. In this context, this compound acts as a full agonist, stimulating adenylyl cyclase and leading to an increase in cAMP production.[2][3] This subtype-selective agonism opens avenues for its potential therapeutic application in conditions where β3-receptor activation is beneficial.

This guide will dissect these opposing effects, presenting the quantitative basis for this compound's receptor affinity and functional activity, outlining the experimental protocols used to elucidate these properties, and providing clear visual representations of the underlying molecular mechanisms.

Quantitative Pharmacology of this compound

The interaction of this compound with β-adrenergic receptor subtypes has been quantified through various in vitro assays. The following tables summarize key affinity (Ki/Kd) and functional (EC50/IC50) parameters, providing a comparative overview of its potency and efficacy.

Table 1: this compound Affinity for Beta-Adrenergic Receptor Subtypes

Receptor SubtypeLigandKi (nM)Kd (nM)Cell/Tissue TypeReference
β-Adrenergic (non-subtype specific)--INVALID-LINK--Carazolol0.15Cortical membranes[3]
β1-Adrenergic--INVALID-LINK--Carazolol0.135Canine ventricular myocardium
β2-Adrenergic--INVALID-LINK--Carazolol0.050Canine lung
Human β3-AdrenergicThis compound2.0 ± 0.2CHO cells

Table 2: this compound Functional Activity on Adenylyl Cyclase

Receptor SubtypeParameterValue (nM)Intrinsic ActivityCell/Tissue TypeReference
Murine β3-AdrenergicEC50250.97 (full agonist)CHO cells
Human β3-AdrenergicIC5011.3 ± 1.2N/ACHO cells

Signaling Pathways and Pharmacological Action

The differential effect of this compound on adenylyl cyclase is a direct consequence of its interaction with distinct G-protein coupling mechanisms of the β-receptor subtypes.

  • β1 and β2-Adrenergic Receptors: These receptors predominantly couple to the stimulatory G-protein, Gs. As an antagonist/inverse agonist, this compound binds to these receptors but does not induce the conformational change necessary for Gs protein activation. In its capacity as an inverse agonist, it can further reduce the basal activity of adenylyl cyclase.

  • β3-Adrenergic Receptors: These receptors also couple to Gs. However, this compound binding to β3-receptors induces a conformational change that promotes the dissociation of the Gαs subunit, its binding to GTP, and subsequent activation of adenylyl cyclase, leading to cAMP production.

G_Protein_Signaling cluster_b1b2 β1/β2-Adrenergic Receptor Pathway cluster_b3 β3-Adrenergic Receptor Pathway Carazolol_b1b2 This compound (Antagonist/Inverse Agonist) b1b2_Receptor β1/β2 Receptor Carazolol_b1b2->b1b2_Receptor Binds Gs_b1b2 Gs Protein (inactive) b1b2_Receptor->Gs_b1b2 No Activation AC_b1b2 Adenylyl Cyclase (inactive) Gs_b1b2->AC_b1b2 No Activation ATP_b1b2 ATP AC_b1b2->ATP_b1b2 No Conversion cAMP_b1b2 cAMP (basal/reduced) Carazolol_b3 This compound (Agonist) b3_Receptor β3 Receptor Carazolol_b3->b3_Receptor Binds Gs_b3 Gs Protein b3_Receptor->Gs_b3 Activates AC_b3 Adenylyl Cyclase Gs_b3->AC_b3 Activates ATP_b3 ATP AC_b3->ATP_b3 Converts cAMP_b3 cAMP (increased) ATP_b3->cAMP_b3

This compound's dual action on β-receptor signaling pathways.

Experimental Protocols

The characterization of this compound's effects relies on two primary experimental techniques: radioligand binding assays to determine its affinity for the receptors, and adenylyl cyclase activity assays to measure its functional impact on cAMP production.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the β-adrenergic receptor subtype of interest.

  • Radioligand (e.g., [3H]Dihydroalprenolol or [125I]Cyanopindolol).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of a non-specific ligand (non-specific binding).

  • Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Prepare Membranes assay_setup Set up 96-well plate with Radioligand and varying This compound concentrations start->assay_setup incubation Add membranes and incubate to reach equilibrium assay_setup->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate Ki from IC50 using Cheng-Prusoff equation counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activity Assay

This protocol measures the ability of this compound to stimulate or inhibit the production of cAMP by adenylyl cyclase.

Materials:

  • Cell membranes or whole cells expressing the β-adrenergic receptor subtype of interest.

  • This compound.

  • ATP (substrate for adenylyl cyclase).

  • GTP (for G-protein activation).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5).

  • cAMP standard.

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay, or use whole cells in culture.

  • Reaction Setup: In appropriate reaction tubes or plates, add the assay buffer, ATP, and GTP.

  • Drug Addition: Add varying concentrations of this compound to the reaction mixtures. For antagonist/inverse agonist testing, a known β-agonist can be included to stimulate the system.

  • Initiate Reaction: Add the cell membranes or cells to initiate the adenylyl cyclase reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by boiling).

  • cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the cAMP standards. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration as a function of this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Adenylyl_Cyclase_Assay_Workflow start Start: Prepare Cells/Membranes reaction_setup Set up reaction with buffer, ATP, and GTP start->reaction_setup drug_addition Add varying concentrations of this compound reaction_setup->drug_addition initiate_reaction Add cells/membranes to start the reaction drug_addition->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Stop the reaction incubation->terminate_reaction quantify_cAMP Measure cAMP levels (e.g., ELISA) terminate_reaction->quantify_cAMP analysis Calculate EC50 or IC50 quantify_cAMP->analysis end End analysis->end

Workflow for an adenylyl cyclase activity assay.

Conclusion

This compound presents a compelling case of pharmacologically distinct actions dependent on the β-adrenergic receptor subtype. Its high-affinity antagonism/inverse agonism at β1 and β2 receptors, contrasted with its full agonism at β3 receptors, underscores the subtleties of drug-receptor interactions and their downstream signaling consequences. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this compound and to leverage its unique properties in the design of novel therapeutics. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of these complex processes.

References

Understanding Carazolol's Profile: An In-depth Technical Guide to its Partial Agonist and Intrinsic Sympathomimetic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological properties of carazolol, a potent beta-adrenergic receptor ligand. It is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and drug-receptor interactions. This document delves into the nuances of this compound's partial agonist and intrinsic sympathomimetic activity (ISA), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

This compound is a high-affinity, non-selective ligand for beta-adrenergic receptors, exhibiting a complex pharmacological profile that includes antagonism, inverse agonism, and partial agonism depending on the receptor subtype and the experimental context. While traditionally classified as a beta-blocker (antagonist) for β1 and β2 adrenoceptors, evidence suggests it possesses intrinsic sympathomimetic activity, a hallmark of partial agonism.[1][2][3] Furthermore, at the β3 adrenoceptor, this compound behaves as a full agonist.[4][5] This guide will dissect these multifaceted activities through a review of quantitative binding and functional data and provide a detailed overview of the experimental protocols used for their determination.

Quantitative Pharmacological Data

The interaction of this compound with beta-adrenoceptor subtypes has been quantified through various in vitro assays. The following tables summarize key binding affinity (Kᵢ, Kₔ, IC₅₀) and functional potency (EC₅₀) and efficacy (intrinsic activity) data.

Table 1: Binding Affinity of this compound for Beta-Adrenoceptor Subtypes
Receptor SubtypeLigandKᵢ (nM)Kₔ (nM)IC₅₀ (nM)Cell/Tissue TypeReference
β₁-AdrenoceptorThis compound-0.15-Calf Cerebral Cortex
β₂-AdrenoceptorThis compound-0.15-Calf Cerebellum
β₃-Adrenoceptor (human)This compound2.0 ± 0.2-11.3 ± 1.2CHO Cells

Kᵢ: Inhibition constant; Kₔ: Dissociation constant; IC₅₀: Half maximal inhibitory concentration.

Table 2: Functional Activity of this compound at Beta-Adrenoceptor Subtypes
Receptor SubtypeLigandEC₅₀ (nM)Intrinsic Activity (IA)Assay TypeCell/Tissue TypeReference
β₁-AdrenoceptorThis compound-Partial Agonist*cAMP FormationTurkey Erythrocytes
β₁-AdrenoceptorThis compound-Virtually no ISA**Isoproterenol AntagonismReserpinized Rats
β₂-AdrenoceptorThis compound-Inverse Agonist[³⁵S]-GTPγS bindingReconstituted β₂AR
β₃-Adrenoceptor (murine)This compound250.97 (Full Agonist)Adenylyl Cyclase StimulationCHO Cells

*EC₅₀: Half maximal effective concentration; IA: Intrinsic Activity. *ISA: Intrinsic Sympathomimetic Activity.

The data highlight the high, non-selective binding affinity of this compound for β1 and β2 adrenoceptors. The conflicting reports on its intrinsic activity at the β1 receptor, described as both a partial agonist and having virtually no ISA, underscore the context-dependent nature of its pharmacology. At the β2 receptor, it has been shown to act as an inverse agonist, reducing basal receptor activity. In stark contrast, this compound demonstrates full agonism at the murine β3 adrenoceptor, with an intrinsic activity nearly equivalent to that of a full agonist.

Experimental Protocols

The characterization of this compound's activity relies on two primary types of in vitro experiments: radioligand binding assays to determine affinity for the receptor and functional assays to measure the cellular response upon binding.

Radioligand Binding Assay (Generalized Protocol)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Kᵢ or Kₔ) of this compound for β-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing the β-adrenoceptor subtype of interest (e.g., from CHO cells, canine ventricular myocardium).

  • Radiolabeled ligand (e.g., --INVALID-LINK--carazolol, ¹²⁵I-cyanopindolol).

  • Unlabeled this compound and other competing ligands.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the receptors.

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation. For saturation binding experiments using radiolabeled this compound, the Kₔ and Bₘₐₓ (maximum number of binding sites) are determined directly.

Functional Assay: cAMP Accumulation (Generalized Protocol)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β-adrenoceptors, which are Gs-coupled, this is typically a measurement of cyclic AMP (cAMP) production.

Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound at β-adrenoceptor subtypes.

Materials:

  • Intact cells expressing the β-adrenoceptor subtype of interest (e.g., CHO cells).

  • This compound and a full agonist (e.g., isoproterenol).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to allow for the accumulation of cAMP.

  • Ligand Stimulation: Cells are then stimulated with varying concentrations of this compound for a defined period. To determine the intrinsic activity, a parallel experiment with a full agonist is performed.

  • Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay-based detection kit.

  • Data Analysis: The cAMP levels are plotted against the logarithm of the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response. The intrinsic activity is calculated as the ratio of the maximum response produced by this compound to the maximum response produced by the full agonist.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing this compound.

Beta_Adrenoceptor_Signaling Full_Agonist Full Agonist (e.g., Isoproterenol) BAR β-AR Full_Agonist->BAR This compound This compound (Partial Agonist/ Inverse Agonist) This compound->BAR Gs Gαs This compound->Gs Weak Activation Beta_Arrestin β-Arrestin This compound->Beta_Arrestin Biased Signaling? Antagonist Antagonist (e.g., Propranolol) Antagonist->BAR Antagonist->Gs Blocks Activation Antagonist->Beta_Arrestin Blocks Recruitment BAR->Gs Strong Activation BAR->Beta_Arrestin Recruitment AC Adenylyl Cyclase Gs->AC Activates Partial_Response Partial Cellular Response No_Response No/Basal Response MAPK MAPK Pathway (ERK1/2) Beta_Arrestin->MAPK Activates cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Maximal Cellular Response PKA->Cellular_Response MAPK->Partial_Response

Caption: Beta-adrenoceptor signaling pathways.

Experimental_Workflow cluster_Binding Radioligand Binding Assay cluster_Functional Functional cAMP Assay cluster_Interpretation Data Interpretation Membrane_Prep Membrane Preparation Incubation_Binding Incubation with Radioligand & this compound Membrane_Prep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Counting_Binding Radioactivity Counting Filtration->Counting_Binding Analysis_Binding Data Analysis (Ki, Kd, Bmax) Counting_Binding->Analysis_Binding Pharmacological_Profile Pharmacological Profile of this compound Analysis_Binding->Pharmacological_Profile Cell_Culture Cell Culture Stimulation Stimulation with this compound Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection Lysis->cAMP_Detection Analysis_Functional Data Analysis (EC50, IA) cAMP_Detection->Analysis_Functional Analysis_Functional->Pharmacological_Profile

References

Carazolol: A Comprehensive Technical Guide for In Vitro and In Vivo Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing Carazolol as a powerful research tool in the field of neuropharmacology. This compound, a non-selective β-adrenergic receptor antagonist and inverse agonist, offers high affinity and potent activity, making it an invaluable ligand for characterizing β-adrenergic receptor systems in both in vitro and in vivo experimental paradigms. This document provides detailed methodologies for key experiments, a summary of quantitative binding data, and visual representations of associated signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

This compound is a carbazole-based compound that acts as a high-affinity antagonist at β-adrenergic receptors.[1][2] It is considered non-selective, demonstrating potent binding to β1, β2, and β3 adrenergic receptor subtypes.[3][4] Its mechanism of action involves competitive binding to the receptor, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine and inhibiting the downstream signaling cascade.[5] Some studies also classify this compound as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist. The interaction of this compound with β-adrenergic receptors is stereospecific, with the (-)-stereoisomer exhibiting greater potency.

The high affinity and lipophilic nature of this compound contribute to its utility in various research applications. It can be radiolabeled with isotopes such as tritium ([³H]) or carbon-11 ([¹¹C]) for use in radioligand binding assays and positron emission tomography (PET) imaging, respectively.

Quantitative Data: Binding Affinities of this compound

The following table summarizes the binding affinities of this compound for different β-adrenergic receptor subtypes across various tissues and cell lines. This data is essential for designing and interpreting experiments, allowing for the appropriate selection of ligand concentrations.

Receptor SubtypePreparationRadioligandKd (nM)Ki (nM)IC50 (nM)Reference
β (total)Canine ventricular myocardium--INVALID-LINK--carazolol0.135--
β (total)Canine lung--INVALID-LINK--carazolol0.050--
Cortical β-receptors--0.15--
β3 (human)CHO cells--2.0 ± 0.211.3 ± 1.2

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments utilizing this compound.

In Vitro Radioligand Binding Assay with [³H]-Carazolol

This protocol outlines the procedure for a saturation binding assay to determine the density (Bmax) and affinity (Kd) of β-adrenergic receptors in brain tissue homogenates using [³H]-Carazolol.

Materials:

  • [³H]-Carazolol (specific activity ~30-60 Ci/mmol)

  • Unlabeled this compound (for non-specific binding)

  • Brain tissue (e.g., cortex, hippocampus)

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

  • Tissue Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

    • Finally, resuspend the washed membrane pellet in Homogenization Buffer to a protein concentration of 0.5-1.0 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [³H]-Carazolol concentrations (e.g., 0.01 - 5 nM).

    • Total Binding: Add 100 µL of membrane homogenate, 50 µL of varying concentrations of [³H]-Carazolol, and 50 µL of Homogenization Buffer.

    • Non-specific Binding: Add 100 µL of membrane homogenate, 50 µL of varying concentrations of [³H]-Carazolol, and 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).

    • Incubate all tubes at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [³H]-Carazolol.

    • Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant). A Scatchard plot can also be generated to visualize the binding data.

In Vitro Autoradiography with [³H]-Carazolol

This protocol allows for the visualization and quantification of β-adrenergic receptor distribution in brain sections.

Materials:

  • Frozen brain sections (10-20 µm thick) mounted on slides

  • [³H]-Carazolol

  • Unlabeled this compound

  • Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Deionized water

  • Autoradiography film or phosphor imaging screens

  • Microscope slides, coverslips, and mounting medium

Procedure:

  • Slide Preparation:

    • Bring the frozen brain sections to room temperature.

    • Pre-incubate the slides in Incubation Buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the slides with a specific concentration of [³H]-Carazolol (typically 1-2 times the Kd) in Incubation Buffer for 60-90 minutes at room temperature.

    • For determining non-specific binding, incubate adjacent sections in the same concentration of [³H]-Carazolol plus a high concentration of unlabeled this compound (e.g., 1 µM).

  • Washing:

    • Wash the slides in ice-cold Wash Buffer (2 x 5 minutes) to remove unbound radioligand.

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.

    • Expose for an appropriate duration (days to weeks depending on the signal intensity).

  • Image Analysis:

    • Develop the film or scan the imaging screen.

    • Quantify the optical density of the autoradiograms in different brain regions using a computerized image analysis system.

    • Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.

In Vivo Microdialysis

This protocol provides a general framework for using in vivo microdialysis to measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal.

Materials:

  • This compound

  • Microdialysis probes (with appropriate membrane cutoff)

  • Stereotaxic apparatus

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

  • Anesthesia (for acute experiments)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex, striatum).

    • For chronic studies, allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.

    • Allow the system to stabilize and collect baseline samples of the dialysate at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • This compound Administration:

    • Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).

    • Continue to collect dialysate samples to monitor changes in neurotransmitter levels post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, norepinephrine) using a sensitive analytical technique like HPLC-ED.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the neurotransmitter levels before and after this compound administration to determine its effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

β-Adrenergic Receptor Signaling Pathway

This diagram illustrates the canonical G-protein dependent signaling cascade initiated by β-adrenergic receptor activation and the point of inhibition by this compound. It also depicts the alternative β-arrestin pathway.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Norepinephrine) bAR β-Adrenergic Receptor Catecholamine->bAR This compound This compound This compound->bAR G_protein Gαsβγ bAR->G_protein Activation beta_arrestin β-Arrestin bAR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Regulation ERK ERK Activation beta_arrestin->ERK Activation

Caption: β-Adrenergic receptor signaling cascade and this compound's point of action.

Experimental Workflow for In Vitro Characterization of this compound

This diagram outlines a logical workflow for the in vitro characterization of this compound's interaction with β-adrenergic receptors.

experimental_workflow start Start: Characterization of this compound tissue_prep Tissue/Cell Membrane Preparation start->tissue_prep binding_assay Radioligand Binding Assay ([³H]-Carazolol) tissue_prep->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) tissue_prep->functional_assay saturation Saturation Binding (Determine Kd and Bmax) binding_assay->saturation competition Competition Binding (Determine Ki for other ligands) binding_assay->competition data_analysis Data Analysis and Interpretation saturation->data_analysis competition->data_analysis inverse_agonism Assess Inverse Agonism functional_assay->inverse_agonism inverse_agonism->data_analysis

Caption: Workflow for in vitro characterization of this compound.

In Vivo Neuropharmacological Applications

This compound's high affinity and ability to cross the blood-brain barrier make it a valuable tool for in vivo neuropharmacological studies.

Modulation of Neurotransmitter Systems

As a β-adrenergic receptor antagonist, this compound can be used to investigate the role of the noradrenergic system in regulating the release of other neurotransmitters. For instance, in vivo microdialysis studies can be employed to assess the impact of this compound on the extracellular levels of dopamine and norepinephrine in brain regions implicated in various neurological and psychiatric disorders. The blockade of presynaptic β-adrenergic autoreceptors can lead to an increase in norepinephrine release, while interactions with heteroreceptors on other neuronal types can modulate the release of neurotransmitters like dopamine.

Animal Models of Neurological Disorders

This compound can be utilized in various animal models to elucidate the contribution of β-adrenergic signaling to the pathophysiology of neurological and psychiatric conditions. For example, it can be administered in animal models of anxiety and depression to study the role of the noradrenergic system in these disorders. By observing the behavioral effects of this compound in these models, researchers can gain insights into the therapeutic potential of targeting β-adrenergic receptors.

In Vivo Imaging

Radiolabeled this compound, particularly with positron-emitting isotopes like ¹¹C or ¹⁸F, is a valuable tool for in vivo imaging of β-adrenergic receptors in the brain using Positron Emission Tomography (PET). This non-invasive technique allows for the quantification and localization of β-adrenergic receptors in living subjects, providing a means to study receptor density and occupancy in various disease states and in response to pharmacological interventions.

Conclusion

This compound is a versatile and potent research tool for the study of β-adrenergic receptors in neuropharmacology. Its high affinity, non-selectivity, and suitability for radiolabeling make it ideal for a wide range of in vitro and in vivo applications. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to effectively employ this compound in their investigations, contributing to a deeper understanding of the role of the β-adrenergic system in brain function and disease.

References

Methodological & Application

Protocol for [3H]-Carazolol Radioligand Binding Assay in Membrane Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions, providing crucial data on receptor density (Bmax) and ligand affinity (Kd or Ki). [3H]-Carazolol is a high-affinity, non-selective antagonist for beta-adrenergic receptors, making it an ideal radioligand for studying these G-protein coupled receptors (GPCRs). This document provides a detailed protocol for performing [3H]-Carazolol radioligand binding assays using membrane preparations from cultured cells or tissues. The protocols for both saturation and competition binding experiments are outlined, enabling the determination of receptor density and the affinity of unlabeled competing ligands.

Key Concepts

  • Saturation Binding Assay: This experiment determines the total number of specific binding sites (Bmax) in a given preparation and the equilibrium dissociation constant (Kd) of the radioligand. It involves incubating a fixed amount of membrane preparation with increasing concentrations of [3H]-Carazolol.

  • Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor. It involves incubating the membrane preparation with a fixed concentration of [3H]-Carazolol and varying concentrations of the competing unlabeled ligand.

I. Membrane Preparation Protocol

This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293 cells overexpressing a beta-adrenergic receptor subtype).

Table 1: Buffers for Membrane Preparation

Buffer NameCompositionStorage
Lysis Buffer10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail4°C
Storage Buffer50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose4°C

Protocol:

  • Cell Harvesting: Culture cells to confluency in appropriate flasks. Remove the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Detachment: Add a suitable cell dissociation buffer (e.g., enzyme-free) and incubate until cells detach. For CHO cells, this may require gentle scraping.

  • Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

II. [3H]-Carazolol Saturation Binding Assay Protocol

Table 2: Reagents for Saturation Binding Assay

ReagentComposition
Assay Buffer50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA
Radioligand[3H]-Carazolol (specific activity ~50 Ci/mmol)
Non-specific Blocker20 µM Propranolol

Protocol:

  • Preparation: Prepare serial dilutions of [3H]-Carazolol in Assay Buffer to cover a concentration range of approximately 0.01 to 5 times the expected Kd (e.g., 10 pM to 5 nM).

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]-Carazolol for both total and non-specific binding.

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 20 µM Propranolol solution.

  • Add Radioligand: Add 50 µL of the appropriate [3H]-Carazolol dilution to each well.

  • Add Membranes: Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in Assay Buffer. Add 100 µL of the diluted membrane preparation to each well.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each [3H]-Carazolol concentration: Specific Binding = Total Binding - Non-specific Binding .

  • Plot the specific binding (Y-axis) against the concentration of [3H]-Carazolol (X-axis).

  • Analyze the data using non-linear regression to a one-site binding model to determine the Bmax (maximum number of binding sites) and Kd (equilibrium dissociation constant).

III. [3H]-Carazolol Competition Binding Assay Protocol

Table 3: Reagents for Competition Binding Assay

ReagentComposition
Assay Buffer50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA
Radioligand[3H]-Carazolol (at a fixed concentration, typically 1-2x Kd)
Non-specific Blocker20 µM Propranolol
Competing LigandUnlabeled test compound (serial dilutions)

Protocol:

  • Preparation: Prepare serial dilutions of the unlabeled competing ligand in Assay Buffer, covering a wide concentration range (e.g., 10^-12 M to 10^-5 M).

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding Wells: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB) Wells: 50 µL of 20 µM Propranolol solution.

    • Competition Wells: 50 µL of the appropriate competing ligand dilution.

  • Add Radioligand: Add 50 µL of [3H]-Carazolol (at a fixed concentration, e.g., 200 pM) to all wells.[1]

  • Add Membranes: Add 100 µL of the diluted membrane preparation (20-50 µg protein per well) to each well.

  • Incubation, Filtration, and Counting: Follow steps 5-7 of the saturation binding assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the competing ligand.

  • Plot the percentage of specific binding (Y-axis) against the log concentration of the competing ligand (X-axis).

  • Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) of the competing ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]-Carazolol used and Kd is the dissociation constant of [3H]-Carazolol determined from the saturation binding assay.[1]

IV. Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture harvest Harvest & Wash Cells cell_culture->harvest lysis Cell Lysis & Homogenization harvest->lysis centrifuge1 Centrifugation (20,000 x g) lysis->centrifuge1 wash Wash Membrane Pellet centrifuge1->wash centrifuge2 Final Centrifugation wash->centrifuge2 store Resuspend & Store at -80°C centrifuge2->store assay_setup Assay Plate Setup (Total, NSB, Competition) store->assay_setup add_reagents Add Radioligand, Competitor & Membranes assay_setup->add_reagents incubation Incubate (25°C, 60-90 min) add_reagents->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot Data calc_specific->plot_data regression Non-linear Regression plot_data->regression determine_params Determine Kd, Bmax, IC50, Ki regression->determine_params

Caption: Experimental workflow for the [3H]-Carazolol radioligand binding assay.

signaling_pathway ligand Adrenergic Ligand (e.g., Norepinephrine) receptor Beta-Adrenergic Receptor (GPCR) ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes ATP to pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) pka->response phosphorylates targets leading to

Caption: Canonical beta-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for In Vivo PET Imaging of Beta-Adrenergic Receptors Using Carazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a high-affinity, non-selective antagonist of beta-adrenergic receptors (β-ARs). Its favorable binding kinetics and the ability to be radiolabeled with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), make it a valuable tool for the in vivo quantification and visualization of β-ARs using Positron Emission Tomography (PET).[1][2] This technology is pivotal in understanding the role of β-ARs in cardiovascular diseases, neurological disorders, and oncology, as well as in the development of novel therapeutics targeting this receptor system.[2]

These application notes provide an overview of the methodologies for radiolabeling this compound derivatives and their application in preclinical PET imaging studies.

Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. Upon agonist binding, the receptor activates a cascade of intracellular events, primarily through the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway modulates numerous cellular functions, including heart rate, muscle contraction, and metabolism.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine BAR β-Adrenergic Receptor Catecholamine->BAR Binds G_Protein Gαsβγ BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, muscle contraction) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity

CompoundPreparationKD (pM)Reference
(S)-Fluorothis compoundRat heart preparation68[3]
(R)-Fluorothis compoundRat heart preparation1128[3]

Table 2: In Vivo Receptor Occupancy and Density

RadiotracerSpeciesTissueParameterValueReference
S(-)-[¹¹C]this compoundPigHeartSpecific Binding75% of total uptake
[¹⁸F]-(S)-Fluorothis compoundPigMyocardiumBmax7.5 ± 0.6 pmol/mL

Table 3: Biodistribution of an Iodinated this compound Analogue in Rabbits (%ID/g)

Time Post-InjectionLungsBloodFatMuscle
5 min5.75 ± 0.370.02 ± 0.003< 0.10< 0.10
30 min1.74 ± 0.14-< 0.10< 0.10
6 h0.71 ± 0.05-< 0.10< 0.10

Data adapted from a study using an iodinated this compound analogue, which is expected to have similar biodistribution to PET-labeled versions.

Experimental Protocols

Protocol 1: Radiolabeling of this compound Derivatives

A. Synthesis of [¹¹C]this compound

This protocol outlines the general steps for the synthesis of [¹¹C]this compound. The labeling of the two enantiomers of this compound with Carbon-11 has been reported, requiring the synthesis of appropriate labeling precursors.

  • Precursor Synthesis: Synthesize the des-isopropyl this compound precursor.

  • [¹¹C]Acetone Production: Produce [¹¹C]acetone from cyclotron-produced [¹¹C]CO₂.

  • Reductive Amination: React the des-isopropyl this compound precursor with [¹¹C]acetone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form [¹¹C]this compound.

  • Purification: Purify the final product using High-Performance Liquid Chromatography (HPLC).

  • Formulation: Formulate the purified [¹¹C]this compound in a physiologically compatible solution for injection.

B. Synthesis of [¹⁸F]Fluorothis compound

The synthesis of (S)-(-)-[¹⁸F]Fluorothis compound involves the reductive alkylation of desisopropylthis compound.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]Fluoride using a cyclotron.

  • [¹⁸F]Fluoroacetone Synthesis: Prepare [¹⁸F]fluoroacetone via nucleophilic substitution of fluoride on acetol tosylate.

  • Reductive Alkylation: React desisopropylthis compound with [¹⁸F]fluoroacetone to synthesize [¹⁸F]Fluorothis compound.

  • Purification: Purify the product using chiral HPLC to separate the (S) and (R) enantiomers, achieving >99% enantiomeric purity.

  • Formulation: Formulate the purified (S)-(-)-[¹⁸F]Fluorothis compound in an injectable saline solution. The synthesis typically takes about 45 minutes with a radiochemical yield of 40 ± 10%.

Important Safety Note: Studies have shown that (S)-1'-[¹⁸F]fluorothis compound and S-1'-[¹⁸F]fluoroethylthis compound yielded positive results in the Ames test, indicating potential mutagenicity. This has limited their application in human studies. Appropriate safety precautions and ethical considerations are paramount.

Radiolabeling_Workflow cluster_C11 [11C]this compound Synthesis cluster_F18 [18F]Fluorothis compound Synthesis C11_CO2 [11C]CO2 (from Cyclotron) C11_Acetone [11C]Acetone C11_CO2->C11_Acetone Reaction_C11 Reductive Amination C11_Acetone->Reaction_C11 Precursor_C11 Des-isopropyl This compound Precursor Precursor_C11->Reaction_C11 Purification_C11 HPLC Purification Reaction_C11->Purification_C11 Final_C11 [11C]this compound Purification_C11->Final_C11 F18_F [18F]Fluoride (from Cyclotron) F18_Fluoroacetone [18F]Fluoroacetone F18_F->F18_Fluoroacetone Reaction_F18 Reductive Alkylation F18_Fluoroacetone->Reaction_F18 Precursor_F18 Des-isopropyl This compound Precursor Precursor_F18->Reaction_F18 Purification_F18 Chiral HPLC Purification Reaction_F18->Purification_F18 Final_F18 (S)-(-)-[18F]Fluorothis compound Purification_F18->Final_F18

Caption: General workflow for the radiosynthesis of this compound derivatives.
Protocol 2: In Vivo PET Imaging in Rodents

This protocol provides a general framework for conducting in vivo PET imaging of β-ARs in rodents using a radiolabeled this compound derivative.

  • Animal Preparation:

    • Acclimatize animals to housing conditions for at least one week prior to imaging.

    • Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake.

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging session.

    • Place a catheter in the lateral tail vein for radiotracer injection.

  • Radiotracer Administration:

    • Draw up the formulated radiotracer into a syringe. The typical injected dose for a mouse is in the range of 3.7-7.4 MBq (100-200 µCi).

    • Inject the radiotracer as a bolus via the tail vein catheter.

  • PET Image Acquisition:

    • Position the animal in the PET scanner.

    • Initiate a dynamic scan immediately upon radiotracer injection. A typical scan duration is 60-90 minutes.

    • Acquire data in list mode and reconstruct into time frames (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 7 x 300s).

    • A transmission scan or CT scan should be performed for attenuation correction.

  • Blocking Study (for determining specificity):

    • To determine the specific binding of the radiotracer, a separate cohort of animals is pre-treated with a non-radioactive β-AR antagonist (e.g., propranolol, 1-2 mg/kg, administered intravenously 15-30 minutes before the radiotracer).

    • Alternatively, the inactive (R)-enantiomer of radiolabeled this compound can be used to estimate non-specific binding without pharmacological intervention.

    • The reduction in tracer uptake in the target organs in the pre-treated animals compared to the baseline scan indicates the level of specific binding.

Protocol 3: PET Data Analysis
  • Image Reconstruction and Processing:

    • Reconstruct the acquired PET data with appropriate corrections (e.g., attenuation, scatter, decay).

    • Co-register the PET images with an anatomical atlas or a co-acquired CT/MRI scan.

  • Region of Interest (ROI) Analysis:

    • Draw ROIs on the target organs (e.g., heart, lungs, brain) and a reference region (an area with no or low specific receptor density).

    • Generate time-activity curves (TACs) for each ROI, representing the concentration of the radiotracer over time.

  • Kinetic Modeling:

    • Due to its low metabolism and high specific uptake, kinetic models can be applied to analyze this compound PET data.

    • Use appropriate compartmental models (e.g., two-tissue compartment model) to estimate kinetic parameters such as the volume of distribution (VT).

    • The binding potential (BPND), which is proportional to the receptor density (Bmax) and affinity (1/KD), can be calculated from the VT values of the target and reference regions.

  • Quantification of Bmax and KD:

    • To separately determine Bmax and KD, multiple PET scans with varying specific activities of the radiotracer (i.e., different amounts of co-injected non-radioactive this compound) are required. This allows for the construction of a saturation curve from which Bmax and KD can be derived.

    • Graphical analysis methods, such as the Logan plot, can also be employed to derive VT.

Data_Analysis_Workflow Data_Acq Dynamic PET Data Acquisition Recon Image Reconstruction (with corrections) Data_Acq->Recon ROI_Analysis ROI Definition & Time-Activity Curve Generation Recon->ROI_Analysis Kinetic_Model Kinetic Modeling (e.g., 2-Tissue Compartment) ROI_Analysis->Kinetic_Model Param_Est Parameter Estimation (VT, BPND) Kinetic_Model->Param_Est Bmax_Kd Bmax and Kd Quantification (Saturation Studies) Param_Est->Bmax_Kd Final_Quant Receptor Density & Affinity Maps Bmax_Kd->Final_Quant

Caption: Workflow for quantitative analysis of this compound PET data.

References

Preparation of Carazolol Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Carazolol is a non-selective β-adrenergic receptor antagonist and inverse agonist, widely utilized in research to study the signaling pathways and physiological roles of β-adrenoceptors.[1][2] It exhibits high affinity for β1 and β2 adrenergic receptors and, in some contexts, can act as a potent agonist for the β3-adrenoceptor.[3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays.

This document provides detailed protocols for the preparation of this compound stock solutions and their subsequent dilution to working concentrations suitable for various in vitro experiments. Adherence to these guidelines will help ensure the stability and activity of the compound, as well as minimize potential artifacts from the solvent.

Key Properties of this compound:

This compound is a lipophilic compound that is practically insoluble in water. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing capacity for this compound and its miscibility with aqueous cell culture media. It is crucial to use high-purity, anhydrous DMSO to prevent precipitation of the compound and maintain its stability.

Storage and Stability:

This compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month). All solutions should be protected from light.

Considerations for Cell Culture Experiments:

The final concentration of DMSO in the cell culture medium is a critical factor, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1% to avoid significant effects on cell viability and function. However, the tolerance to DMSO can vary between different cell lines, and it is advisable to perform a solvent tolerance test for the specific cell line being used.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

ParameterValueReference
Molecular Weight 298.38 g/mol
Appearance White to off-white solid
Solubility in DMSO ≥ 60 mg/mL (≥ 201.08 mM)
Solubility in Ethanol ≥ 60 mg/mL
Solubility in Water Insoluble
Storage of Powder 3 years at -20°C
Storage of Stock Solution (in DMSO) 1 year at -80°C; 1 month at -20°C

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for most cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 298.38 g/mol x 1000 mg/g = 2.9838 mg

    • Accurately weigh approximately 3 mg of this compound powder using an analytical balance.

  • Dissolve this compound in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 2.98 mg of this compound, this would be 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.

    • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium. The example below is for a final concentration of 1 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To avoid pipetting very small volumes of the concentrated stock solution, it is good practice to first prepare an intermediate dilution. For example, a 1:100 dilution of the 10 mM stock solution in sterile cell culture medium will result in a 100 µM intermediate solution.

    • To prepare 1 mL of a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. Mix well by gentle pipetting.

  • Prepare the Final Working Solution:

    • Calculate the volume of the intermediate solution needed to achieve the desired final concentration in your cell culture experiment.

    • For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

    • The final DMSO concentration in this example would be 0.01%, which is well below the generally accepted toxicity limit.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples but without this compound. This will account for any effects of the solvent on the cells.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution (in Culture Medium) thaw->intermediate final Prepare Final Working Solution (in Culture Medium) intermediate->final treat Treat Cells final->treat

Caption: Workflow for preparing this compound solutions.

G cluster_pathway β-Adrenergic Receptor Signaling Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks Gs Gs Protein Receptor->Gs Activates GRK GRK Receptor->GRK Phosphorylates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse_Gs Cellular Response (G-protein mediated) PKA->CellularResponse_Gs Internalization Receptor Internalization Arrestin->Internalization CellularResponse_Arrestin Cellular Response (β-arrestin mediated) Arrestin->CellularResponse_Arrestin

Caption: this compound's role in β-adrenergic signaling.

References

Application Notes and Protocols for Studying G-protein Coupled Receptor Binding Kinetics Using Carazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a high-affinity, non-selective antagonist for β1 and β2-adrenergic receptors and a full agonist for the β3-adrenergic receptor.[1] Its high affinity and slow dissociation rate make it an invaluable tool for studying the binding kinetics of G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptor family.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in radioligand binding assays to characterize receptor-ligand interactions. The stereospecific nature of this compound binding, with the (-) stereoisomer showing greater potency, further enhances its utility in defining specific receptor binding sites.

Radiolabeled forms of this compound, such as Tritiated ([³H]-Carazolol) and Carbon-11 ([¹¹C]-Carazolol), are commonly employed in these studies.[2] These assays are fundamental in drug discovery for determining the affinity (Kd), inhibition constants (Ki) of unlabeled compounds, and the kinetic parameters of association (kon) and dissociation (koff).

Data Presentation

The following tables summarize the quantitative data for this compound binding to beta-adrenergic receptors as reported in the literature.

Table 1: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol

Receptor SourceReceptor Subtype(s)Kd (pM)Reference
Canine Ventricular MyocardiumPrimarily β1 (approx. 85%)135
Canine LungPrimarily β2 (approx. 95%)50
Rat Cerebral Cortexβ1 and β2150[3]

Table 2: Kinetic and Affinity Parameters of this compound

ParameterValue/DescriptionReceptor Subtype(s)NotesReference
Association Rate (kon) Approximately 2-fold greater than [³H]-dihydroalprenolol (DHA)β-adrenergic (rat brain)This contributes to its higher affinity compared to DHA.
Dissociation Rate (koff) Very slow; approximately 2-fold lower than [³H]-dihydroalprenolol (DHA)β-adrenergic (rat brain)The slow dissociation rate is a key feature of this compound, making it suitable for long-duration experiments.
Affinity for β3-AR Nanomolar rangeHuman and Murine β3This compound acts as a full agonist at the β3 receptor.

Signaling Pathway

This compound primarily targets beta-adrenergic receptors, which are coupled to the Gs G-protein. Upon agonist binding, the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As an antagonist at β1 and β2 receptors, this compound blocks this pathway, while as an agonist at β3 receptors, it initiates it.

GPCR_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates (as agonist) Inhibits (as antagonist) AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist at β1/β2, Agonist at β3) This compound->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Membrane Preparation from Tissues or Cells

This protocol describes the general procedure for preparing crude membrane fractions containing the GPCR of interest.

Materials:

  • Tissue or cultured cells expressing the target receptor

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 4°C)

  • Protease inhibitor cocktail

  • Homogenizer (Dounce or Polytron)

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet or minced tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation (step 5) and resuspension to wash the membranes.

  • After the final wash, resuspend the pellet in a suitable assay buffer or a storage buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Determine the protein concentration of the membrane preparation.

  • Aliquot and store at -80°C until use.

Saturation Binding Assay Protocol

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Saturation_Assay_Workflow A Prepare serial dilutions of [³H]-Carazolol E Add [³H]-Carazolol dilutions to all tubes A->E B Set up two sets of tubes: Total Binding and Non-Specific Binding (NSB) C To NSB tubes, add excess unlabeled ligand (e.g., Propranolol) B->C D Add membrane preparation to all tubes C->D D->E F Incubate to equilibrium (e.g., 60 min at 30°C) E->F G Separate bound from free ligand (Rapid vacuum filtration) F->G H Wash filters with ice-cold wash buffer G->H I Measure radioactivity on filters (Scintillation counting) H->I J Calculate Specific Binding: Total - NSB I->J K Plot Specific Binding vs. [³H]-Carazolol concentration. Analyze data to determine Kd and Bmax. J->K

Workflow for a Saturation Binding Assay.

Materials:

  • Membrane preparation

  • [³H]-Carazolol

  • Unlabeled beta-adrenergic antagonist (e.g., Propranolol) for determining non-specific binding

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates or microcentrifuge tubes

  • Glass fiber filters (e.g., Whatman GF/C)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of [³H]-Carazolol in Assay Buffer (e.g., 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd).

  • For each concentration, set up triplicate tubes for "Total Binding" and "Non-Specific Binding" (NSB).

  • To the NSB tubes, add a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol) to saturate the receptors.

  • Add a constant amount of membrane preparation (e.g., 10-50 µg protein) to each tube.

  • Add the corresponding concentration of [³H]-Carazolol to each tube.

  • Incubate the reactions at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with several volumes of ice-cold Wash Buffer.

  • Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.

  • Plot Specific Binding versus the concentration of [³H]-Carazolol and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Competition Binding Assay Protocol

This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of [³H]-Carazolol for binding to the receptor, allowing for the determination of the test compound's inhibition constant (Ki).

Competition_Assay_Workflow A Prepare serial dilutions of unlabeled test compound F Add test compound dilutions to respective tubes A->F B Prepare tubes for Total Binding, Non-Specific Binding (NSB), and Test Compound dilutions C Add excess unlabeled antagonist to NSB tubes B->C B->F D Add membrane preparation to all tubes C->D E Add a fixed concentration of [³H]-Carazolol to all tubes (typically at or near its Kd) D->E E->F G Incubate to equilibrium F->G H Separate bound from free ligand (Rapid vacuum filtration) G->H I Wash filters H->I J Measure radioactivity I->J K Plot % specific binding vs. log[Test Compound] J->K L Fit data to determine IC50. Calculate Ki using the Cheng-Prusoff equation. K->L

Workflow for a Competition Binding Assay.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • Set up triplicate tubes for each concentration of the test compound, as well as for Total Binding (no test compound) and NSB (with excess unlabeled antagonist like Propranolol).

  • Add a fixed concentration of [³H]-Carazolol to all tubes. This concentration is typically at or near the Kd value determined from the saturation assay.

  • Add the membrane preparation to all tubes.

  • Add the corresponding dilutions of the test compound to the appropriate tubes.

  • Incubate, filter, and measure radioactivity as described in the saturation binding protocol.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Carazolol used and Kd is its dissociation constant.

Kinetic Binding Assay Protocol (Association and Dissociation)

These assays determine the on-rate (kon) and off-rate (koff) of [³H]-Carazolol binding.

Association Kinetics (kon):

  • Prepare tubes containing the membrane preparation.

  • Initiate the binding reaction by adding a fixed concentration of [³H]-Carazolol to all tubes at time zero.

  • At various time points, terminate the reaction in triplicate tubes by rapid filtration.

  • Measure the radioactivity for each time point.

  • Plot the specific binding against time and fit the data to an association kinetic model to determine the observed association rate (k_obs).

  • The kon can be calculated from the equation: k_obs = kon * [L] + koff. This often requires performing the experiment at multiple radioligand concentrations.

Dissociation Kinetics (koff):

  • Pre-incubate the membrane preparation with [³H]-Carazolol to allow binding to reach equilibrium.

  • Initiate dissociation at time zero by adding a large excess of an unlabeled antagonist (e.g., 10 µM Propranolol) to prevent re-binding of the dissociated radioligand.

  • At various time points, filter triplicate samples and measure the remaining bound radioactivity.

  • Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line will be equal to -koff.

Conclusion

This compound is a powerful and versatile tool for the characterization of beta-adrenergic receptors. Its high affinity and slow dissociation kinetics make it particularly well-suited for a range of radioligand binding assays. The detailed protocols and data provided in these application notes offer a solid foundation for researchers to employ this compound in their studies of GPCR binding kinetics, aiding in the elucidation of receptor pharmacology and the development of novel therapeutics.

References

Application Notes and Protocols: S(-)-[11C]-Carazolol in Cardiac Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S(-)-[11C]-Carazolol is a potent, non-selective β-adrenergic receptor antagonist that has been radiolabeled with carbon-11 for use as a positron emission tomography (PET) tracer. Its high affinity and specificity for β-adrenoceptors make it a valuable tool for the in vivo quantification and imaging of these receptors in the myocardium.[1][2] Alterations in the density and function of cardiac β-adrenoceptors are implicated in the pathophysiology of various cardiovascular diseases, including heart failure and ischemic heart disease. PET imaging with S(-)-[11C]-Carazolol allows for the non-invasive assessment of these receptors, offering insights into disease mechanisms, potential for patient stratification, and monitoring response to therapy. These application notes provide a comprehensive overview of the use of S(-)-[11C]-Carazolol in cardiac PET, including detailed protocols for its synthesis, quality control, and application in preclinical imaging studies.

β-Adrenergic Signaling Pathway

The β-adrenergic signaling pathway plays a crucial role in regulating cardiac function. Catecholamines, such as norepinephrine and epinephrine, bind to β-adrenoceptors, initiating a signaling cascade that modulates heart rate, contractility, and metabolism. S(-)-[11C]-Carazolol acts as an antagonist, binding to these receptors and blocking the downstream signaling.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenoceptor β-Adrenergic Receptor Catecholamines->Beta_Adrenoceptor Binds & Activates S(-)-[11C]-Carazolol S(-)-[11C]-Carazolol S(-)-[11C]-Carazolol->Beta_Adrenoceptor Binds & Blocks G_Protein G-Protein (Gs) Beta_Adrenoceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates Contractility Increased Contractility Ca_Channels->Contractility Leads to

β-Adrenergic signaling pathway and the antagonistic action of S(-)-[11C]-Carazolol.

Quantitative Data Presentation

The following tables summarize key quantitative data for S(-)-[11C]-Carazolol, compiled from preclinical studies.

Table 1: Radiosynthesis and Quality Control Parameters

ParameterReported ValueReference
Radiochemical Yield Sufficient for use in PET[2]
Specific Activity Sufficient for use in PET[2]
Radiochemical Purity >95%General guidance[3]
Enantiomeric Purity Not explicitly reported for [11C] versionN/A
Residual Solvents Within acceptable limits (e.g., <5000 ppm for Ethanol)General guidance
pH 4.5 - 7.5General guidance

Table 2: In Vivo Binding Characteristics in Myocardium (Pigs)

ParameterReported ValueReference
Specific Binding 75% of total uptake
Receptor Subtype Binding Binds to both β1 and β2 subtypes
Displacement Displaceable by propranolol
Uptake of R(+) enantiomer Not receptor-specific

Experimental Protocols

Radiosynthesis of S(-)-[11C]-Carazolol

The radiosynthesis of S(-)-[11C]-Carazolol typically involves the N-alkylation of the desmethyl precursor with a [11C]-methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). The following is a generalized protocol based on common [11C]-methylation procedures.

Diagram: Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module cluster_qc Quality Control N2_gas 14N(p,α)11C reaction CO2 [11C]CO2 N2_gas->CO2 CH3I [11C]CH3I Synthesis CO2->CH3I Gas phase iodination Reaction N-alkylation of S(-)-desmethyl-carazolol CH3I->Reaction Reacts with precursor HPLC HPLC Purification Reaction->HPLC Formulation Formulation in sterile saline HPLC->Formulation QC_Tests Radiochemical Purity Specific Activity pH, Sterility, etc. Formulation->QC_Tests

General workflow for the radiosynthesis of S(-)-[11C]-Carazolol.

Protocol:

  • Production of [11C]CO2: [11C]Carbon dioxide is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Synthesis of [11C]Methyl Iodide: The [11C]CO2 is converted to [11C]CH3I using a gas-phase or wet chemistry method within an automated synthesis module.

  • Radiolabeling Reaction: The [11C]CH3I is trapped in a solution containing the S(-)-desmethyl-carazolol precursor and a suitable base (e.g., NaOH or TBAOH) in a solvent like DMF or DMSO. The reaction is heated to facilitate the N-methylation.

  • Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the S(-)-[11C]-Carazolol from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing the product is reformulated into a sterile, injectable solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and dilution with sterile saline.

  • Quality Control: The final product undergoes a series of quality control tests before administration.

Quality Control Protocol

Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

  • Appearance: Visually inspect the final product for clarity and absence of particulate matter.

  • pH: Measure the pH of the final solution using pH paper or a calibrated pH meter. The pH should be within a physiologically acceptable range (typically 4.5-7.5).

  • Radiochemical Purity: Determine the radiochemical purity using analytical HPLC with a radioactivity detector. The purity should be >95%.

  • Radionuclidic Identity and Purity: Confirm the identity of the radionuclide as carbon-11 by measuring its half-life. Assess for the presence of any long-lived radionuclidic impurities.

  • Specific Activity: Calculate the specific activity (radioactivity per unit mass of the compound) at the time of injection. This is crucial to avoid pharmacological effects from the injected mass.

  • Sterility and Endotoxins: The final product must be sterile and pyrogen-free. Sterility is typically ensured by passing the final solution through a 0.22 µm sterile filter. Endotoxin levels should be tested using a Limulus Amebocyte Lysate (LAL) test.

Preclinical Cardiac PET Imaging Protocol (Pig Model)

This protocol is based on a study by Berridge et al. (1994).

Diagram: Preclinical PET Imaging Workflow

PET_Workflow cluster_animal_prep Animal Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Anesthesia Anesthetize the animal (e.g., isoflurane) Catheterization Place intravenous catheters for injection and blood sampling Anesthesia->Catheterization Positioning Position the animal in the PET scanner Catheterization->Positioning Transmission_Scan Transmission scan for attenuation correction Positioning->Transmission_Scan Injection Inject S(-)-[11C]-Carazolol (e.g., 3 mCi) Transmission_Scan->Injection Dynamic_Scan Dynamic PET scan (e.g., 60-90 minutes) Injection->Dynamic_Scan Blocking_Study Optional: Pre-administer blocker (e.g., propranolol) and repeat scan Injection->Blocking_Study for specificity assessment Reconstruction Image Reconstruction Dynamic_Scan->Reconstruction ROI_Analysis Region of Interest (ROI) analysis of myocardium Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic modeling or graphical analysis to determine Bmax/Kd ROI_Analysis->Kinetic_Modeling

Workflow for a preclinical cardiac PET study with S(-)-[11C]-Carazolol.

Protocol:

  • Animal Preparation:

    • Anesthetize the pig (e.g., with isoflurane).

    • Place intravenous catheters for radiotracer injection and arterial blood sampling.

    • Position the animal in the PET scanner with the heart in the field of view.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of S(-)-[11C]-Carazolol (e.g., ~3 mCi).

    • Acquire dynamic PET data for 60-90 minutes.

    • Collect serial arterial blood samples to measure the input function (radioactivity in plasma).

  • Blocking Study (for specificity):

    • In a separate scan, administer a non-radioactive β-blocker (e.g., propranolol) before the injection of S(-)-[11C]-Carazolol to block the specific binding sites.

    • Repeat the PET scan acquisition as described above.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Draw regions of interest (ROIs) over the myocardial tissue.

    • Generate time-activity curves (TACs) for the myocardium and the arterial plasma.

    • Apply kinetic modeling or graphical analysis (e.g., Logan plot) to the TACs to estimate the binding potential (BP), which is related to the receptor density (Bmax) and affinity (Kd).

Quantitative Data Analysis

The goal of quantitative analysis is to estimate the density of β-adrenoceptors (Bmax) in the myocardium. This can be achieved using kinetic modeling or graphical analysis methods.

Diagram: Logic of Quantitative Analysis

Quantitative_Analysis_Logic Dynamic_PET_Data Dynamic PET Image Series Myocardial_TAC Myocardial Time-Activity Curve (TAC) Dynamic_PET_Data->Myocardial_TAC Arterial_Blood_Data Arterial Blood Samples Plasma_Input_Function Plasma Input Function Arterial_Blood_Data->Plasma_Input_Function Graphical_Analysis Graphical Analysis (e.g., Logan Plot) Myocardial_TAC->Graphical_Analysis Plasma_Input_Function->Graphical_Analysis Binding_Potential Estimation of Binding Potential (BP) Graphical_Analysis->Binding_Potential Bmax_Kd Relates to Bmax/Kd Binding_Potential->Bmax_Kd

Logical flow for the quantitative analysis of S(-)-[11C]-Carazolol PET data.

Protocol:

  • Image Processing:

    • Correct dynamic PET images for attenuation, scatter, and radioactive decay.

    • Co-register PET images with anatomical images (e.g., CT or MRI) if available for more accurate ROI delineation.

  • Time-Activity Curve Generation:

    • Delineate ROIs on the myocardial tissue.

    • Extract the average radioactivity concentration within the ROIs for each time frame to generate the myocardial TAC.

    • Measure the radioactivity concentration in the collected arterial plasma samples and correct for metabolites to generate the plasma input function.

  • Graphical Analysis (Logan Plot):

    • The Logan plot is a graphical method that linearizes the data from a reversible radiotracer study.

    • The equation for the Logan plot is: ∫0t Croi(τ)dτ / Croi(t) = DV * ∫0t Cp(τ)dτ / Croi(t) + int'

    • Where Croi(t) is the radioactivity in the ROI at time t, Cp(t) is the radioactivity in plasma at time t, and DV is the total distribution volume.

    • A plot of ∫0t Croi(τ)dτ / Croi(t) versus ∫0t Cp(τ)dτ / Croi(t) will become linear over time.

    • The slope of the linear portion of the plot represents the total distribution volume (DV).

  • Calculation of Binding Potential:

    • The binding potential (BPND) can be calculated as: BPND = DVtarget / DVreference - 1, where a reference region with no specific binding is available. For cardiac imaging, a reference region is often not available, and kinetic modeling is preferred. Alternatively, the specific binding can be inferred from the difference between baseline and blocking scans.

Human Studies: Dosimetry and Safety Considerations

While specific human studies with S(-)-[11C]-Carazolol are not widely reported in the literature, general principles for the safety and dosimetry of 11C-labeled radiopharmaceuticals apply.

  • Radiation Dosimetry: The effective radiation dose for most 11C-labeled tracers is low, typically in the range of 4-5 µSv/MBq. This allows for multiple PET scans in the same individual within acceptable radiation safety limits. A typical injection of 370 MBq (10 mCi) would result in an effective dose of approximately 1.5-1.9 mSv.

  • Mass Dose and Pharmacological Effects: Due to the high specific activity of 11C-labeled tracers, the injected mass of the compound is very small (typically in the microgram range), which is well below the dose required to elicit a pharmacological effect.

  • Safety: 11C-labeled radiopharmaceuticals have a long history of safe use in human research and clinical practice. Adverse reactions are rare.

Conclusion

S(-)-[11C]-Carazolol is a promising PET tracer for the non-invasive in vivo assessment of β-adrenoceptors in the heart. Its high affinity and specific binding allow for the quantification of receptor density, which is of significant interest for understanding the pathophysiology of cardiovascular diseases and for the development of novel therapies. The protocols outlined in these application notes provide a framework for the synthesis, quality control, and application of S(-)-[11C]-Carazolol in preclinical cardiac PET imaging. Further studies are warranted to translate this valuable research tool into clinical practice.

References

Application Notes and Protocols for Computational Docking of Carazolol to the Beta-2 Adrenergic Receptor Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The beta-2 adrenergic receptor (β2AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the airways, making it a significant target for asthma and COPD therapies.[1][2] Carazolol, a potent inverse agonist, has been instrumental in structural biology studies of the β2AR.[3] The co-crystal structure of this compound bound to β2AR (PDB ID: 2RH1) provides a valuable template for structure-based drug design and virtual screening campaigns.[4][5]

These application notes provide a detailed protocol for performing computational docking of this compound to the β2AR crystal structure. This process is fundamental for validating docking protocols, understanding ligand-receptor interactions, and serving as a basis for screening new chemical entities.

Signaling Pathway of the Beta-2 Adrenergic Receptor

The β2AR primarily signals through the canonical Gs protein pathway. Upon agonist binding, the receptor activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and resulting in physiological responses like smooth muscle relaxation. The β2AR can also engage in non-canonical signaling through Gi proteins and β-arrestin pathways.

Beta2_Adrenergic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response Leads to

Caption: Canonical Gs-protein signaling pathway of the β2-adrenergic receptor.

Experimental Protocols

Protocol 1: Receptor and Ligand Preparation

This protocol outlines the steps for preparing the β2AR crystal structure and the this compound ligand for docking.

1. Receptor Preparation:

  • Obtain Crystal Structure: Download the crystal structure of the human β2-adrenergic receptor in complex with this compound from the Protein Data Bank (PDB ID: 2RH1).
  • Pre-processing:
  • Remove water molecules, solvent molecules, and any co-crystallized lipids from the PDB file.
  • The original 2RH1 structure contains a T4-lysozyme fusion to stabilize the receptor. This insertion should be removed as it is not present in the native receptor.
  • Separate the protein and ligand into distinct files.
  • Protonation and Repair:
  • Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.0.
  • Check for and repair any missing atoms or residues in the protein structure using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.
  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during protonation.

2. Ligand Preparation:

  • Obtain Ligand Structure: The 3D structure of this compound can be extracted from the 2RH1 PDB file or obtained from a chemical database like PubChem or ZINC.
  • Protonation and Tautomerization: Generate possible ionization states and tautomers of this compound at a physiological pH.
  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

Protocol 2: Molecular Docking

This protocol describes the process of docking the prepared this compound ligand into the binding site of the prepared β2AR.

1. Binding Site Definition:

  • Define the binding pocket (grid generation) based on the co-crystallized this compound in the 2RH1 structure. The grid should encompass all key interacting residues.

2. Docking Execution:

  • Utilize a molecular docking program such as AutoDock Vina, GOLD, or DOCK3.
  • Perform the docking calculation, allowing for flexible ligand conformations. Some protocols may also allow for limited side-chain flexibility of key binding site residues.
  • Generate a set of possible binding poses for this compound within the receptor's binding site.

3. Post-Docking Analysis:

  • Scoring: Rank the generated poses using the docking program's scoring function. The score typically represents an estimate of the binding affinity.
  • Pose Selection: Select the top-scoring poses for further analysis. The pose with the lowest energy is often considered the most likely binding mode.
  • Interaction Analysis: Analyze the interactions between this compound and the β2AR for the selected poses. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
  • RMSD Calculation: To validate the docking protocol, calculate the Root Mean Square Deviation (RMSD) between the docked pose of this compound and its co-crystallized position. An RMSD value of less than 2.0 Å is generally considered a successful redocking.

Data Presentation

Table 1: Key Interacting Residues in the β2AR Binding Pocket
ResidueInteraction Type with this compoundReference
Asp113Hydrogen Bond
Ser203Hydrogen Bond
Ser204Hydrogen Bond
Ser207Hydrogen Bond
Thr195Hydrogen Bond
Tyr308Hydrogen Bond
Asn312Hydrogen Bond
Tyr316Hydrogen Bond
Table 2: Representative Docking and Experimental Data
ParameterValueMethod/Reference
Experimental Binding Affinity
This compound Kd0.15 nMRadioligand binding assay
This compound Ki9 nM (for a potent inhibitor)Competition and Functional Assays
Docking Validation
Redocking RMSD~0.3 ÅExample of successful redocking
Redocking RMSD< 2.0 ÅGeneral threshold for success
Computational Performance
Example Docking Time3.9 hours on 468 CPUsFor screening ~1 million compounds

Visualization of Workflows

Molecular Docking Workflow

The following diagram illustrates the general workflow for a structure-based virtual screening experiment, which is applicable to the docking of this compound.

Molecular_Docking_Workflow PDB 1. Receptor Structure Selection (PDB: 2RH1) Prep 2. Receptor & Ligand Preparation PDB->Prep Dock 3. Molecular Docking Prep->Dock Analysis 4. Pose Analysis & Scoring Dock->Analysis Validation 5. Experimental Validation Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Conclusion

The computational docking of this compound to the β2AR crystal structure is a well-established process that serves as a critical validation step for any structure-based drug discovery project targeting this receptor. By following the outlined protocols, researchers can accurately reproduce the binding mode of this compound and gain confidence in their computational models for the subsequent screening and design of novel β2AR modulators. The provided data and workflows offer a comprehensive guide for professionals in the field of drug development.

References

Application Notes: Utilizing Carazolol for Beta-Blocker Effect Measurement on Heart Rate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carazolol is a potent, non-selective beta-adrenergic receptor antagonist (beta-blocker) with high affinity for both β1 and β2 adrenergic receptors.[1][2] It is also described as a high-affinity inverse agonist.[3] Due to its potency, it serves as a valuable pharmacological tool for researchers studying the effects of beta-blockade on the cardiovascular system, particularly in animal models.[4][5] These application notes provide detailed protocols for using this compound to quantify beta-blocker efficacy by measuring its impact on heart rate.

Mechanism of Action

Adrenergic receptors are G protein-coupled receptors that are targets for catecholamines like epinephrine and norepinephrine. The binding of these catecholamines to β1 receptors in the heart muscle leads to a signaling cascade that increases heart rate (positive chronotropic effect) and contractility (positive inotropic effect). This compound exerts its effect by binding to these β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines and other adrenergic agonists. This competitive antagonism blocks the downstream signaling pathway, resulting in a reduction of sympathetic tone on the heart and a decrease in heart rate. In experimental settings, this is often measured by this compound's ability to inhibit the tachycardic effects of a β-agonist like isoproterenol.

Signaling Pathway: Beta-Adrenergic Receptor Blockade

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC:e->cAMP:w Converts Agonist Agonist (Epinephrine, Isoproterenol) Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca²⁺ Channels PKA->Ca_Channel Phosphorylates HeartRate Increased Heart Rate Ca_Channel->HeartRate Leads to

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isoproterenol Challenge Model to Assess Beta-Blockade

This protocol details an in vivo experiment to measure the beta-blocking effect of this compound by assessing its ability to antagonize the heart rate increase induced by the non-selective β-agonist, isoproterenol. This method is adapted from comparative studies of beta-blockers.

1. Animal Model Selection and Acclimatization

  • Species: Rats, Mice, or Rabbits are commonly used.

  • Acclimatization: House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least one week prior to the experiment to minimize stress.

2. Materials and Reagents

  • This compound (powder form)

  • Isoproterenol hydrochloride

  • Vehicle for this compound (e.g., Carboxymethylcellulose sodium (CMC-Na) for oral suspension)

  • Saline (0.9% NaCl) for Isoproterenol dilution

  • Anesthetic agent (if required, select one with minimal cardiovascular impact, e.g., alfaxalone)

  • Heart rate monitoring system (e.g., ECG telemetry unit, tail-cuff plethysmograph)

3. Drug Preparation

  • This compound Stock: Prepare a homogeneous suspension in the chosen vehicle. For example, a 5 mg/mL suspension can be made by mixing 5 mg of this compound with 1 mL of CMC-Na solution. The final dose will be calculated based on the animal's body weight.

  • Isoproterenol Solution: Dissolve isoproterenol hydrochloride in sterile saline to a concentration that allows for a small volume injection (e.g., 10 µg/mL). Prepare fresh on the day of the experiment.

4. Experimental Procedure

  • Baseline Measurement: Anesthetize the animal (if not using a telemetry system in conscious animals). Allow the animal to stabilize for 15-20 minutes. Record the baseline heart rate for 5-10 minutes.

  • This compound Administration: Administer the prepared this compound suspension via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). Doses will vary by species and study objective.

  • Incubation Period: Allow sufficient time for the drug to be absorbed and reach peak effect. This may range from 30 to 60 minutes, depending on the administration route.

  • Isoproterenol Challenge: Administer a bolus of isoproterenol intravenously (i.v.) or intraperitoneally (i.p.) to induce tachycardia. The dose should be predetermined in pilot studies to cause a submaximal but significant increase in heart rate.

  • Post-Challenge Monitoring: Continuously record the heart rate for 15-30 minutes following the isoproterenol challenge to capture the peak response and subsequent return towards baseline.

  • Control Group: A separate group of animals should receive the vehicle instead of this compound but undergo the same isoproterenol challenge to establish the maximum tachycardic response.

  • Data Analysis: Calculate the percentage inhibition of the isoproterenol-induced heart rate increase in the this compound-treated group compared to the vehicle-treated control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Animal Acclimatization (1 week) B 2. Prepare this compound and Isoproterenol Solutions A->B C 3. Anesthetize Animal & Allow Stabilization B->C D 4. Record Baseline Heart Rate (5-10 min) C->D E 5. Administer Vehicle (Control) or this compound (Test) D->E F 6. Incubation Period (30-60 min) E->F G 7. Administer Isoproterenol (Challenge) F->G H 8. Record Post-Challenge Heart Rate (15-30 min) G->H I 9. Calculate Heart Rate Change (ΔHR) vs. Baseline H->I J 10. Compare ΔHR Between Control and Test Groups I->J K 11. Determine % Inhibition of Tachycardia J->K

Caption: Workflow for assessing this compound's beta-blocking effects in vivo.

Data Presentation

Quantitative data from such experiments can be summarized to compare the potency of different beta-blockers. The table below presents data from a study comparing the equipotent doses of several beta-blockers required to antagonize isoproterenol-induced effects in rabbits.

Table 1: Comparative Beta-Receptor Blocking Potency of this compound and Other Beta-Blockers

Beta-BlockerEquipotent Dose (mg/kg, i.v.) for Isoproterenol Antagonism in Rabbits
This compound0.00016
Bunolol0.001
Oxprenolol0.001
Bunitrolol0.0011
Pindolol0.0012
Methypranol0.003
Propranolol0.0032
Toliprolol0.0032
Bupranolol0.0035
Alprenolol0.004
Sotalol0.012
Practolol0.02
Pronethalol0.025
DCI0.03
Nifenalol0.08

Data sourced from Bartsch et al., 1977. The study demonstrated that this compound was the most potent among the tested agents in this model.

Considerations and Best Practices

  • Stereospecificity: The interaction of this compound with beta-receptors is stereospecific, with the (-) stereoisomer showing greater potency. Ensure consistency in the isomer used.

  • Animal Welfare: All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with ethical guidelines.

  • Anesthesia Choice: Anesthetics can significantly impact cardiovascular parameters. If conscious animal models with telemetry are not feasible, choose an anesthetic with minimal effects on heart rate and autonomic function.

  • Dose-Response Curve: To fully characterize the effect, conduct a dose-response study with multiple doses of this compound to determine the ED50 (the dose that produces 50% of the maximal effect).

References

Troubleshooting & Optimization

How to reduce non-specific binding in a [3H]-Carazolol radioligand assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in [3H]-Carazolol radioligand assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in a [3H]-Carazolol radioligand assay?

Non-specific binding refers to the binding of the radioligand, [3H]-Carazolol, to components other than the target beta-adrenergic receptors. This can include binding to lipids, other proteins, and the filter apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).

Q2: What is an acceptable level of non-specific binding?

Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used. In optimized [3H]-Carazolol assays, it is possible to achieve specific binding that is greater than 70% of the total binding.[1]

Q3: How is non-specific binding determined?

Non-specific binding is determined by measuring the amount of [3H]-Carazolol that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the beta-adrenergic receptor. This "cold" ligand will occupy the specific receptor sites, so any remaining bound radioactivity is considered non-specific. Propranolol (e.g., 20 µM) is commonly used for this purpose in [3H]-Carazolol assays.[1]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in [3H]-Carazolol radioligand assays. The following guide provides potential causes and solutions to help you optimize your experiments.

Issue 1: Suboptimal Assay Conditions

Cause: Incubation time, temperature, and buffer composition can significantly impact non-specific binding.

Solution:

  • Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but it is crucial to ensure that specific binding has reached equilibrium. Conversely, lower incubation temperatures may reduce NSB but may require longer incubation times to reach equilibrium.[2] Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and NSB is minimized.

  • Modify the Assay Buffer: The composition of your assay buffer can be adjusted to reduce non-specific interactions.

    • Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) in the assay buffer can help to saturate non-specific binding sites.

    • Salts: Adjusting the ionic strength of the buffer with salts can minimize electrostatic interactions that contribute to NSB.

Illustrative Data: Effect of Incubation Time and Temperature

Incubation Time (minutes)Incubation Temperature (°C)Specific Binding (CPM)Non-Specific Binding (CPM)% NSB of Total
30371500100040.0%
60372500120032.4%
120372600180040.9%
6025220080026.7%
12025240095028.4%

Note: This is illustrative data based on general principles of radioligand binding assays.

Issue 2: Problems with the Radioligand or Membrane Preparation

Cause: The quality and concentration of your [3H]-Carazolol and the membrane preparation are critical for a successful assay.

Solution:

  • Use an Appropriate Radioligand Concentration: A common starting point is a concentration at or below the Kd value of [3H]-Carazolol for the beta-adrenergic receptor. For myocardium, the Kd is approximately 135 pM, and for lung, it is around 50 pM.[1] Using excessively high concentrations of the radioligand can lead to increased NSB.

  • Check Radioligand Purity: Impurities in the radioligand stock can contribute to high non-specific binding. Ensure the radiochemical purity is high.

  • Optimize Membrane Protein Concentration: Using too much membrane protein increases the number of non-specific binding sites. It is recommended to titrate the amount of membrane protein to find the optimal concentration that provides a robust specific binding signal without elevating NSB. A typical range for many receptor assays is 50-200 µg of protein.[1]

Illustrative Data: Effect of Membrane Protein Concentration

Membrane Protein (µg)Specific Binding (CPM)Non-Specific Binding (CPM)% NSB of Total
2580030027.3%
50150050025.0%
1002500100028.6%
2003500250041.7%

Note: This is illustrative data based on general principles of radioligand binding assays.

Issue 3: Inadequate Washing and Filtration Technique

Cause: Insufficient or improper washing of the filters after incubation can leave unbound radioligand trapped, leading to artificially high background counts.

Solution:

  • Pre-treat Filters: Soaking glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of the radioligand to the filter itself.

  • Increase Wash Volume and/or Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration. Performing multiple washes (e.g., three to four times) with an adequate volume (e.g., 3-5 mL) is crucial.

  • Use Ice-Cold Wash Buffer: Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand from the receptor while washing away the unbound ligand.

Experimental Protocols

Detailed Protocol for [3H]-Carazolol Radioligand Binding Assay

This protocol is a general guideline and may require optimization for your specific cell or tissue type.

1. Membrane Preparation:

  • Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • Total Binding: In triplicate, add the following to assay tubes:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

    • 50 µL of [3H]-Carazolol at the desired concentration (e.g., 100 pM)

    • 100 µL of membrane preparation (e.g., 50-100 µg of protein)

  • Non-Specific Binding: In triplicate, add the following to assay tubes:

    • 50 µL of a high concentration of a non-labeled competitor (e.g., 20 µM Propranolol)

    • 50 µL of [3H]-Carazolol at the desired concentration

    • 100 µL of membrane preparation

  • Incubate all tubes at the optimized temperature and time (e.g., 60 minutes at 25°C).

3. Filtration and Washing:

  • Rapidly terminate the binding reaction by filtering the contents of each tube through a PEI-pre-soaked glass fiber filter (e.g., Whatman GF/C) using a vacuum filtration manifold.

  • Immediately wash the filters with 3-4 aliquots of 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

4. Counting and Data Analysis:

  • Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Total_Binding Total Binding Tubes: Membranes + [3H]-Carazolol Membrane_Prep->Total_Binding NSB Non-Specific Binding Tubes: Membranes + [3H]-Carazolol + Propranolol Membrane_Prep->NSB Radioligand_Prep [3H]-Carazolol Dilution Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Competitor_Prep Competitor (Propranolol) Dilution Competitor_Prep->NSB Incubate Incubate at Optimized Time & Temp Total_Binding->Incubate NSB->Incubate Filtration Rapid Vacuum Filtration Incubate->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate Specific Binding Scintillation->Data_Analysis

Caption: Workflow for a [3H]-Carazolol Radioligand Binding Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carazolol This compound (Antagonist) Receptor Beta-Adrenergic Receptor This compound->Receptor Blocks G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified Beta-Adrenergic Signaling Pathway Blocked by this compound.

References

Technical Support Center: Troubleshooting Unexpected Carazolol Side Effects in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Carazolol in in vivo animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks beta-1 (β1), beta-2 (β2), and beta-3 (β3) adrenergic receptors.[1] It is structurally similar to catecholamines like adrenaline and noradrenaline and acts by competitively inhibiting their effects, particularly during stressful conditions.[2] It is often used in veterinary medicine to prevent stress in animals, such as during transport.[3][4]

Q2: What are some documented unexpected side effects of this compound in animal studies?

A2: While expected side effects of beta-blockers include bradycardia (slow heart rate) and hypotension (low blood pressure), some unexpected side effects have been reported in animal studies. Notably, in sheep, this compound administration has been associated with:

  • Cardiovascular changes: Abnormal T-waves and ST-segment depression on electrocardiograms (ECG), suggesting a potential risk of myocardial ischemia.[5]

  • Biochemical alterations: A significant decrease in serum iron (Fe) and zinc (Zn) levels.

Q3: At what dose are these unexpected side effects observed?

A3: In a study on sheep, these effects were observed after a single intramuscular administration of 0.01 mg/kg of this compound. It is crucial to note that dose-responsiveness for these specific side effects has not been extensively studied and may vary across species.

Q4: Are there any known toxicological concerns with this compound at higher doses?

A4: Yes, acute toxicity studies have been conducted in various species. Signs of acute toxicity include sedation, apathy, slowed respiration, and convulsions preceding death. The median lethal dose (LD50) varies significantly depending on the species and route of administration.

Troubleshooting Guide: Unexpected Side Effects

This guide is designed to help you identify and address unexpected side effects during your in vivo experiments with this compound.

Issue 1: Cardiovascular Abnormalities (ECG Changes)
  • Observation: You observe abnormal T-waves, ST-segment depression, or other unexpected ECG changes in your study animals after this compound administration.

  • Potential Cause: These changes could be indicative of myocardial ischemia, a condition of reduced blood flow to the heart muscle. Beta-blockade can sometimes unmask or exacerbate underlying cardiac conditions.

  • Recommended Actions:

    • Immediate Monitoring: Continuously monitor the animal's vital signs, including heart rate, blood pressure, and ECG.

    • Dose Reduction: Consider reducing the dose of this compound in subsequent experiments or in a separate cohort of animals to assess for a dose-dependent effect.

    • Veterinary Consultation: Consult with a laboratory animal veterinarian to assess the clinical significance of the ECG changes and to determine the appropriate course of action for the affected animal.

    • Control Groups: Ensure you have appropriate vehicle-only control groups to rule out any effects of the administration vehicle on cardiovascular parameters.

    • Baseline ECGs: Always record baseline ECGs before drug administration to have a clear comparison point for each animal.

Issue 2: Altered Serum Mineral Levels
  • Observation: You detect a significant decrease in serum iron and/or zinc concentrations post-Carazolol administration.

  • Potential Cause: The mechanism for this is not well-elucidated but could involve this compound interfering with the absorption, distribution, or metabolism of these trace elements.

  • Recommended Actions:

    • Confirm Findings: Repeat the serum mineral analysis to confirm the initial findings.

    • Time Course Analysis: If possible, collect blood samples at multiple time points post-administration to understand the onset and duration of this effect.

    • Dietary Analysis: Ensure the diet of the study animals is adequately fortified with all necessary minerals and that there are no batch-to-batch variations in mineral content.

    • Investigate Other Minerals: Consider analyzing a broader panel of electrolytes and minerals to see if other ions are affected.

    • Literature Review: Search for literature on other beta-blockers and their potential effects on mineral homeostasis, as this may provide mechanistic clues.

Data Presentation: Quantitative Side Effects of this compound

The following tables summarize quantitative data on unexpected side effects observed in in vivo studies.

Table 1: Cardiovascular Side Effects of this compound in Sheep

ParameterControl Group (Baseline)This compound-Treated Group (0.01 mg/kg IM)Reference
ECG Findings NormalAbnormal T-wave and ST-segment depression in 2 out of 7 animals
Systolic Blood Pressure (mmHg) 93.7 ± 4.8100.6 ± 11.1
Diastolic Blood Pressure (mmHg) 63.7 ± 769 ± 9.2
Mean Arterial Pressure (mmHg) 74.3 ± 6.680.1 ± 8.4

Data presented as Mean ± Standard Error of the Mean. IM = Intramuscular.

Table 2: Biochemical Side Effects of this compound in Sheep

ParameterControl Group (Baseline)This compound-Treated Group (0.01 mg/kg IM)p-valueReference
Iron (Fe) (µg/dl) 348 ± 26.2194 ± 28.9< 0.05
Zinc (Zn) (µg/dl) Not ReportedStatistically significant decrease< 0.05
Copper (Cu) (µg/dl) 94.4 ± 2.998.8 ± 5.4Not Significant
Magnesium (Mg) (mg/dl) 1 ± 0.041 ± 0.02Not Significant
Phosphorus (P) (mg/dl) 5.6 ± 1.13.3 ± 0.6Not Significant

Data presented as Mean ± Standard Error of the Mean. IM = Intramuscular.

Table 3: Acute Toxicity of this compound in Various Species

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Mouse Oral132-160
Intraperitoneal56-62
Intravenous14
Rat Oral80-88
Intraperitoneal59-62
Intravenous10.4
Rabbit Intravenous5.2

LD50: Median lethal dose.

Experimental Protocols

Protocol 1: Intramuscular Administration of this compound in Pigs
  • Objective: To administer a precise dose of this compound intramuscularly for stress reduction.

  • Materials:

    • This compound solution (formulated in a sterile vehicle)

    • Appropriate size sterile syringe and needle (e.g., 20-22 gauge)

    • Animal restraint device as needed

  • Procedure:

    • Animal Restraint: Properly restrain the pig to ensure safety for both the animal and the handler.

    • Dosage Calculation: Calculate the exact volume of the this compound solution to be administered based on the animal's body weight and the desired dose (a common dose is 10 µg/kg).

    • Injection Site: The preferred site for intramuscular injection is behind the ear.

    • Administration: Insert the needle deep into the muscle tissue, aspirate to ensure you have not entered a blood vessel, and then slowly inject the solution.

    • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. The effects of this compound are typically observed within 20-30 minutes and can last for 8-12 hours.

Protocol 2: Intravenous Administration of this compound in Cattle
  • Objective: To administer this compound intravenously for rapid onset of action.

  • Materials:

    • This compound solution suitable for intravenous use

    • Sterile syringe and catheter or needle (e.g., 18-20 gauge)

    • Alcohol swabs

    • Tourniquet (if necessary)

  • Procedure:

    • Animal Restraint: Secure the cow in a chute or with a halter to allow safe access to the jugular vein.

    • Dosage Calculation: Calculate the required volume based on the cow's weight. A reported dose is 5 mg for a 500 kg cow.

    • Vein Preparation: Locate the jugular vein in the neck. Shave the area if necessary and disinfect the skin with an alcohol swab.

    • Administration: Insert the needle or catheter into the vein. Once blood is seen in the hub, slowly administer the this compound solution.

    • Post-Administration Monitoring: The effects of intravenous this compound are typically seen within 5 minutes and last for about 4 hours. Monitor the animal for any signs of distress or adverse reactions.

Visualization of Signaling Pathways and Workflows

Carazolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor Beta-Adrenergic Receptor (β1, β2, β3) Catecholamines->Beta_Adrenergic_Receptor Activates This compound This compound This compound->Beta_Adrenergic_Receptor Blocks Blocked_Response Blocked Physiological Response G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Physiological Response (e.g., increased heart rate, bronchodilation, lipolysis) PKA->Downstream_Effects

Caption: Canonical Beta-Adrenergic Signaling Pathway and the Inhibitory Action of this compound.

Troubleshooting_Workflow Start Unexpected Side Effect Observed Identify_Effect Identify the Specific Side Effect Start->Identify_Effect ECG_Changes ECG Abnormalities Identify_Effect->ECG_Changes Mineral_Changes Serum Mineral Imbalance Identify_Effect->Mineral_Changes Monitor_Vitals Continuous Vital Sign Monitoring ECG_Changes->Monitor_Vitals Confirm_Analysis Repeat Serum Analysis Mineral_Changes->Confirm_Analysis Reduce_Dose Consider Dose Reduction Monitor_Vitals->Reduce_Dose Consult_Vet Consult Veterinarian Reduce_Dose->Consult_Vet End Resolution Consult_Vet->End Time_Course Conduct Time Course Study Confirm_Analysis->Time_Course Diet_Check Analyze Animal Diet Time_Course->Diet_Check Diet_Check->End

Caption: Troubleshooting Workflow for Unexpected Side Effects of this compound.

References

Long-term stability of Carazolol stock solutions at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the long-term stability of Carazolol stock solutions stored at -20°C and -80°C. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To maintain the stability of the compound, it is crucial to protect the stock solutions from light and prevent repeated freeze-thaw cycles by aliquoting the solution into smaller, single-use volumes.[1][2]

Q2: What is the expected shelf-life of this compound stock solutions at these temperatures?

A2: Based on information from multiple suppliers, this compound stock solutions are stable for up to one year when stored at -80°C and for approximately one month when stored at -20°C.[1][2] For precise information, always refer to the product-specific datasheet provided by the manufacturer.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] It is critical to use anhydrous or fresh DMSO, as the presence of water can significantly reduce the solubility of this compound.

Q4: Are there any signs of degradation I should look for in my this compound stock solution?

A4: Visual inspection for precipitation or discoloration is a preliminary check. However, the absence of visible changes does not guarantee stability. For sensitive applications, it is advisable to perform analytical validation, such as HPLC, to confirm the concentration and purity of the stock solution, especially after long-term storage.

Q5: How does this compound exert its biological effects?

A5: this compound is a non-specific β-adrenergic receptor antagonist and a potent β3-adrenoceptor agonist. It binds to β-adrenergic receptors, which are G protein-coupled receptors (GPCRs), and can either block the downstream signaling cascade initiated by endogenous catecholamines (like epinephrine and norepinephrine) at β1 and β2 receptors or stimulate it at β3 receptors.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate observed in stock solution after thawing. 1. The concentration of this compound may be too high for the solvent at lower temperatures. 2. The stock solution may have undergone a freeze-thaw cycle that affected solubility. 3. The solvent (e.g., DMSO) may have absorbed moisture.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. Always use fresh, anhydrous DMSO for preparing stock solutions.
Inconsistent or unexpected experimental results. 1. Degradation of the this compound stock solution due to improper storage or age. 2. Inaccurate concentration of the stock solution.1. Prepare a fresh stock solution from a new vial of solid this compound. 2. If possible, verify the concentration and purity of the stock solution using a validated analytical method like HPLC. 3. Ensure that the final concentration of the solvent (e.g., DMSO) in the experimental medium is not causing cellular toxicity or other off-target effects.
Difficulty dissolving solid this compound. 1. Use of a non-optimal solvent. 2. Insufficient mixing or sonication. 3. Poor quality of the solvent.1. Ensure you are using the recommended solvent, typically high-purity DMSO. 2. Use sonication or gentle warming to aid dissolution. 3. Use a fresh, unopened bottle of anhydrous solvent.

Quantitative Stability Data

While specific quantitative data on the percentage of degradation of this compound over time at -20°C and -80°C is not extensively available in peer-reviewed literature, the recommended storage durations from suppliers provide a reliable indication of its stability.

Storage TemperatureRecommended SolventMaximum Storage Duration
-20°C DMSO1 Month
-80°C DMSO1 Year

Note: These durations are guidelines. For critical experiments, it is recommended to use freshly prepared solutions or to validate the stability of stored solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a chemical fume hood, weigh out the desired amount of this compound. For a 10 mM stock solution, this would be 2.984 mg per 1 mL of DMSO (Molecular Weight of this compound = 298.38 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator for brief periods to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

Representative Protocol for Stability Assessment by HPLC
  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), run in an isocratic or gradient mode. The exact ratio should be optimized to achieve good separation of this compound from any potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 220-280 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Forced Degradation Study:

    • To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of the this compound stock solution. This involves subjecting the solution to harsh conditions to intentionally induce degradation.

    • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

    • After exposure, the samples are neutralized (if necessary) and diluted to an appropriate concentration for HPLC analysis. The chromatograms are then examined for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

  • Long-Term Stability Study:

    • Prepare a batch of this compound stock solution and divide it into multiple aliquots.

    • Store one set of aliquots at -20°C and another set at -80°C.

    • At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months for -80°C; 0, 1, 2, and 4 weeks for -20°C), remove an aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Dilute the sample to a suitable concentration and analyze by the validated HPLC method.

    • Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

Visualizations

Carazolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BetaReceptor β-Adrenergic Receptor (β1, β2, or β3) This compound->BetaReceptor Binds to receptor G_protein G Protein (Gs/Gi) BetaReceptor->G_protein Activates/Inhibits AC Adenylyl Cyclase G_protein->AC Activates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Metabolism) PKA->Downstream Phosphorylates targets Stability_Testing_Workflow cluster_timepoint At Each Time Point start Prepare this compound Stock Solution aliquot Aliquot into multiple tubes start->aliquot storage Store at -20°C and -80°C aliquot->storage thaw Thaw one aliquot from each temperature storage->thaw analyze Analyze by HPLC calculate Calculate % Degradation end Determine Shelf-Life calculate->end

References

How to account for Carazolol's slow receptor dissociation rate in kinetic models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of accounting for Carazolol's slow receptor dissociation rate in kinetic models.

Frequently Asked Questions (FAQs)

Q1: Why do my standard equilibrium competition assays with this compound yield inconsistent or unexpectedly high Ki values?

A1: This is a common issue when working with ligands like this compound that have a very slow dissociation rate (k_off). Standard equilibrium competition assays often rely on the assumption that the system reaches equilibrium within the incubation period. However, this compound's slow dissociation from β-adrenergic receptors means that reaching true equilibrium can take several hours.[1][2] If the incubation time is too short, the binding will not have reached a steady state, leading to an underestimation of the unlabeled ligand's potency and an artificially high Ki value.

Troubleshooting Steps:

  • Extend Incubation Time: Significantly increase the incubation time of your competition assay. It may be necessary to run a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to determine when equilibrium is actually reached.

  • Use a Kinetic Approach: For slowly dissociating compounds, it is often more accurate to determine the kinetic rate constants (k_on and k_off) directly rather than relying on an equilibrium-based Ki.[2] The affinity constant (Kd) can then be calculated from the ratio of these rates (k_off / k_on).[1]

Q2: What is the "Kinetics of Competitive Binding" model, and why is it recommended for this compound?

A2: The "Kinetics of Competitive Binding" model, developed by Motulsky and Mahan, is a mathematical model that allows for the determination of the association (k_on) and dissociation (k_off) rates of an unlabeled competitor ligand.[3] It is particularly useful for compounds like this compound for several reasons:

  • It does not assume equilibrium: The model analyzes the time-dependent binding of a radiolabeled tracer in the presence of the unlabeled competitor, fitting the entire association curve.

  • Accounts for slow kinetics: It was specifically designed for unlabeled ligands that dissociate slowly, a scenario where traditional equilibrium models fail.

  • Provides richer data: Instead of a single affinity value (Ki), it provides two kinetic parameters (k_on and k_off) that describe the dynamic interaction of the ligand with the receptor.

The model fits the data to an equation that describes the competition of the radioligand and the unlabeled ligand for the same receptor population over time.

Q3: My competition kinetic assay data does not fit the standard Motulsky and Mahan model well. What could be the issue?

A3: While the Motulsky and Mahan model is robust, several factors can lead to poor fits. The precision and accuracy of the model are influenced by the interplay between the competitor's dissociation rate, the measurement time, the tracer's concentration, and its own binding kinetics.

Common Issues and Solutions:

IssuePotential CauseTroubleshooting Recommendation
Poor fit or ambiguous parameters The radiolabeled tracer dissociates too slowly.A faster-dissociating radioligand allows the system to approach equilibrium more quickly and often provides more accurate kinetic values for the competitor.
Biphasic association curve The receptor may exist in multiple states (e.g., high and low affinity), and the radioligand or competitor binds to them with different kinetics.The standard Motulsky and Mahan model assumes a single receptor state. If biphasic binding is observed, a more complex two-state model may be necessary to accurately describe the interaction.
Inaccurate k_on or k_off values The kinetic parameters of the radiolabeled tracer used in the model are incorrect.It is crucial to accurately determine the k_on and k_off of the tracer ligand under the exact same experimental conditions (buffer, temperature, membrane preparation) before using it in competition kinetic assays.
Systematic signal decay Instability of the receptor preparation or the radioligand over the long incubation times required for slow ligands.Run control experiments (radioligand alone) over the full time course to check for signal stability. If decay is observed, consider using freshly prepared membranes or optimizing buffer components.
Q4: How do I design an experiment to measure the kinetic parameters of this compound using the competition kinetics method?

A4: A well-designed experiment is critical for obtaining reliable kinetic data. Below is a detailed protocol for a competition association assay.

Experimental Protocols

Protocol: Competition Association Assay for Slow-Dissociating Ligands

This protocol is designed to determine the k_on (k3) and k_off (k4) of an unlabeled competitor (e.g., this compound) by measuring its effect on the association of a radiolabeled tracer ligand.

1. Preliminary Steps: Characterize the Radiotracer

  • Before analyzing the competitor, you must first accurately determine the association (k_on or k1) and dissociation (k_off or k2) rates of your radiolabeled tracer (e.g., [3H]-DHA) alone.

  • Association: Incubate membranes with a single concentration of the radiotracer and measure specific binding at multiple time points until equilibrium is reached. Fit the data to a one-phase association model to obtain the observed rate (k_obs). Repeat at several tracer concentrations. The k_on is the slope of the plot of k_obs versus tracer concentration.

  • Dissociation: Incubate membranes with the radiotracer until equilibrium is reached. Initiate dissociation by adding a high concentration of a non-labeled antagonist (e.g., propranolol) to prevent re-association of the radiotracer. Measure the remaining specific binding at various time points. Fit the data to a one-phase dissociation model to obtain the k_off.

2. Competition Association Experiment

  • Materials:

    • Membrane preparation expressing the target receptor (e.g., β-adrenergic receptors).

    • Radiolabeled tracer ligand (e.g., [3H]-DHA).

    • Unlabeled competitor (this compound).

    • Assay buffer.

    • Non-specific binding (NSB) control ligand (e.g., 1 µM propranolol).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare reaction tubes. For a full experiment, you will need sets for Total Binding, Non-Specific Binding (NSB), and several concentrations of the competitor (this compound). A common approach is to use concentrations equivalent to 1x, 3x, and 10x the ligand's Ki value.

    • To all tubes, add the appropriate amount of assay buffer and membrane preparation.

    • To the NSB tubes, add the high concentration of the NSB control ligand.

    • To the competitor tubes, add the desired concentrations of this compound.

    • Initiate the binding reaction by simultaneously adding the radiolabeled tracer ligand to all tubes. This simultaneous addition is a core assumption of the Motulsky and Mahan model.

    • Incubate the tubes at the desired temperature (e.g., 37°C) with gentle agitation.

    • At various time points (e.g., 2, 5, 10, 20, 40, 60, 90, 120 minutes, and longer if necessary), terminate the reaction for a set of tubes. The time points should be chosen to adequately define the entire association curve.

    • Rapidly filter the contents of each tube through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis

  • Convert raw counts (CPM) to specific binding by subtracting the average NSB counts from the total and competitor counts at each time point.

  • Plot specific binding as a function of time for all conditions.

  • Use a non-linear regression software (e.g., GraphPad Prism) to globally fit all the data to the "Kinetics of Competitive Binding" equation. This analysis requires inputting the known kinetic parameters (k1, k2) and concentration of the radiotracer. The model will then output the best-fit values for the competitor's k_on (k3) and k_off (k4).

Visualizations and Diagrams

Signaling and Binding Models

The interaction between a ligand and a receptor can be visualized as a dynamic process. The slow dissociation of this compound means the final step in the diagram below proceeds very slowly.

G cluster_0 Receptor Binding Kinetics L Ligand (this compound) LR Ligand-Receptor Complex L->LR kon (Association) R Receptor LR->L koff (Dissociation)

Caption: Basic model of ligand-receptor interaction dynamics.

Experimental Workflow

The following diagram outlines the workflow for a competition kinetics experiment.

workflow prep Prepare Reagents (Membranes, Buffers, Ligands) setup Set up Tubes (Total, NSB, Competitor) prep->setup initiate Simultaneously Add Radiotracer & Competitor setup->initiate incubate Incubate at Defined Temp (Multiple Time Points) initiate->incubate terminate Terminate & Filter incubate->terminate count Quantify Radioactivity terminate->count analyze Fit Data to Kinetic Model (e.g., Motulsky & Mahan) count->analyze results Obtain kon & koff analyze->results

Caption: Workflow for a competition association binding experiment.

Model Selection Logic

Choosing the correct kinetic model is crucial. This diagram illustrates the decision-making process.

logic_flow rect_node rect_node start Does Ligand Dissociate Slowly? yes_node YES start->yes_node no_node NO start->no_node model_check Does Tracer Association Appear Monophasic? yes_node->model_check standard_eq Standard Equilibrium Models are Likely Valid no_node->standard_eq yes_model YES model_check->yes_model no_model NO model_check->no_model motulsky Use Motulsky & Mahan One-State Model yes_model->motulsky two_state Use a Two-State Kinetic Model no_model->two_state

Caption: Decision tree for selecting an appropriate binding model.

References

Refining Carazolol dosing to minimize impact on serum trace elements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of carazolol, with a focus on its potential impact on serum trace elements. The information is presented in a question-and-answer format to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-specific β-adrenergic receptor blocking agent.[1] It is structurally similar to catecholamines and acts by reversibly binding to β-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines like epinephrine and norepinephrine.[1] this compound is also described as a high-affinity inverse agonist of the β-adrenergic receptor. While it is a potent antagonist of β1 and β2 adrenoceptors, it can act as a full agonist on β3-adrenoceptors.

Q2: Does this compound administration affect serum trace element concentrations?

Yes, there is evidence to suggest that this compound administration can impact serum trace element levels. A study conducted in sheep demonstrated that a single intramuscular dose of this compound (0.01 mg/kg) resulted in a statistically significant decrease in serum iron (Fe) and zinc (Zn) levels two hours after administration.[1][2] No significant changes were observed in the serum levels of copper (Cu), selenium (Se), calcium (Ca), phosphorus (P), or magnesium (Mg) in the same study.[1]

Q3: Is there a known dose-response relationship between this compound and serum trace elements?

Currently, there is a lack of published studies specifically investigating the dose-response relationship between this compound and serum trace element concentrations. The primary study on this topic used a single dose of 0.01 mg/kg. Therefore, definitive guidance on refining this compound dosing to minimize its impact on serum trace elements based on a clear dose-response curve is not available.

Q4: What are the potential implications of altered serum iron and zinc levels in a research setting?

Alterations in serum iron and zinc levels can have significant physiological consequences that may impact experimental outcomes. Iron is crucial for hemoglobin formation and oxygen transport, and its deficiency can lead to anemia. Zinc is an essential cofactor for numerous enzymes and plays a vital role in immune function, wound healing, and protein synthesis. A decrease in these elements could introduce confounding variables in studies investigating physiological responses, immune function, or metabolic processes.

Q5: Are there any general considerations for dosing this compound in animal studies?

Yes, dosing will depend on the animal model and the intended application. For stress reduction in pigs prior to transport, a common dose is 10 µg/kg body weight administered via intramuscular (IM) injection. Pharmacokinetic studies in pigs have shown that this compound is rapidly distributed after administration. It is crucial to consult relevant literature for the specific species and research question to determine an appropriate starting dose.

Troubleshooting Guides

Issue: Unexpected changes in physiological parameters related to trace element deficiencies are observed in our study animals following this compound administration.

  • Possible Cause: The observed changes may be a direct consequence of the this compound-induced decrease in serum iron and zinc levels.

  • Troubleshooting Steps:

    • Confirm Trace Element Levels: Collect serum samples from both control and this compound-treated animals and analyze them for a panel of trace elements, including iron and zinc.

    • Review Dosing Regimen: While dose-response data is limited, consider if the administered dose of this compound can be lowered while still achieving the desired pharmacological effect in your experimental model.

    • Consider Supplementation: If a reduction in this compound dose is not feasible, investigate the possibility of providing iron and zinc supplementation to the study animals. The timing and dosage of supplementation should be carefully considered to avoid interference with the primary experimental endpoints.

    • Monitor Animal Health: Closely monitor the animals for any clinical signs of iron or zinc deficiency.

Issue: Difficulty in establishing a clear correlation between this compound dose and the magnitude of change in serum trace elements.

  • Possible Cause: The relationship between this compound and trace element homeostasis is likely complex and may not be a simple linear dose-response. Other factors such as species, age, diet, and baseline nutritional status of the animals can influence the outcome.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure that all experimental animals are of a similar age and health status and are maintained on a standardized diet with known mineral content.

    • Establish Baseline Levels: Measure baseline serum trace element concentrations for all animals before the initiation of the experiment.

    • Include Multiple Dose Groups: If feasible within the experimental design, include multiple this compound dose groups to generate preliminary dose-response data for your specific model.

    • Acknowledge Limitations: In the absence of established dose-response data, it is important to acknowledge this limitation when interpreting and reporting your findings.

Data Presentation

Due to the limited availability of dose-response data for this compound's effect on serum trace elements, the following table presents the findings from the key available study. A second, hypothetical table is provided to illustrate the type of data that would be necessary to refine dosing, and researchers are encouraged to generate such data within their specific experimental contexts.

Table 1: Reported Effect of a Single this compound Dose on Serum Trace Elements in Sheep

Trace ElementDose of this compoundRoute of AdministrationTime of MeasurementChange from BaselineStatistical SignificanceReference
Iron (Fe)0.01 mg/kgIntramuscular2 hours post-injectionDecreasedp < 0.05
Zinc (Zn)0.01 mg/kgIntramuscular2 hours post-injectionDecreasedp < 0.05
Copper (Cu)0.01 mg/kgIntramuscular2 hours post-injectionNo significant changeNot significant
Selenium (Se)0.01 mg/kgIntramuscular2 hours post-injectionNo significant changeNot significant

Table 2: Hypothetical Dose-Response Data for this compound's Effect on Serum Zinc

This compound Dose (mg/kg)Mean Serum Zinc Concentration (µg/dL) ± SD (n=X)Percent Decrease from Control
0 (Control)100 ± 100%
0.00592 ± 88%
0.0185 ± 915%
0.0278 ± 1122%
0.0570 ± 1230%

Note: The data in Table 2 is for illustrative purposes only and is not based on experimental results. Researchers should generate their own dose-response curves for their specific models.

Experimental Protocols

1. This compound Administration Protocol (Adapted for Swine)

This protocol is based on common practices for administering this compound to pigs for stress reduction.

  • Materials:

    • This compound injectable solution (concentration to be noted)

    • Sterile syringes and needles (appropriate gauge for intramuscular injection in the target species)

    • Animal scale for accurate weight determination

    • 70% ethanol for disinfection

  • Procedure:

    • Accurately weigh the animal to determine the correct dosage.

    • Calculate the volume of this compound solution required based on the animal's weight and the desired dose (e.g., 10 µg/kg).

    • Draw the calculated volume of this compound into a sterile syringe.

    • Identify the injection site. For pigs, this is typically the muscle behind the ear.

    • Disinfect the injection site with 70% ethanol.

    • Administer the this compound via intramuscular injection.

    • Record the time of administration and the dose given.

    • Monitor the animal for any adverse reactions.

2. Serum Trace Element Analysis Protocol (ICP-MS)

This is a general protocol for the analysis of trace elements in serum using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Materials:

    • Blood collection tubes (trace element-free)

    • Centrifuge

    • Pipettes and pipette tips (metal-free)

    • ICP-MS grade nitric acid (HNO₃)

    • ICP-MS grade hydrogen peroxide (H₂O₂)

    • Ultrapure water

    • Certified reference materials for quality control

    • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Procedure:

    • Sample Collection: Collect whole blood into trace element-free tubes.

    • Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.

    • Sample Digestion:

      • Pipette a known volume of serum (e.g., 100 µL) into a clean digestion vessel.

      • Add a mixture of nitric acid and hydrogen peroxide (e.g., 200 µL of ~65% HNO₃ and 100 µL of H₂O₂).

      • Heat the samples (e.g., at 60°C for 90 minutes) to digest the organic matrix.

    • Dilution: After cooling, dilute the digested samples with ultrapure water to a final volume suitable for ICP-MS analysis.

    • ICP-MS Analysis:

      • Calibrate the ICP-MS instrument using multi-element standards of known concentrations.

      • Analyze the prepared samples, including quality control samples (certified reference materials) to ensure accuracy and precision.

      • Quantify the concentrations of the target trace elements (e.g., Fe, Zn, Cu, Se) based on the calibration curve.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Post-Treatment Sampling cluster_analysis Analysis animal_selection Animal Selection (Standardized Age, Health, Diet) baseline_sampling Baseline Serum Collection animal_selection->baseline_sampling dosing This compound Administration (IM Injection) baseline_sampling->dosing post_sampling Serum Collection (e.g., 2 hours post-dose) dosing->post_sampling digestion Serum Digestion post_sampling->digestion icpms ICP-MS Analysis digestion->icpms data_analysis Data Analysis icpms->data_analysis

Caption: Experimental workflow for assessing the impact of this compound on serum trace elements.

beta_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein G-protein (Gs) beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp converts This compound This compound This compound->beta_receptor blocks catecholamine Catecholamine (e.g., Epinephrine) catecholamine->beta_receptor activates atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets

Caption: Simplified β-adrenergic signaling pathway and the inhibitory action of this compound.

References

How to prevent Carazolol precipitation in in vivo formulation solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Carazolol in in vivo formulation solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

This compound has low aqueous solubility, making it prone to precipitation, especially when a concentrated stock solution is diluted into an aqueous vehicle for in vivo administration.[1][2] Precipitation can be triggered by several factors, including:

  • Solvent properties: The final concentration of co-solvents in the formulation may be insufficient to maintain this compound in solution.

  • pH shifts: Changes in pH upon dilution can alter the ionization state of this compound, affecting its solubility.

  • Temperature changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.[3]

  • Improper mixing: Failure to add formulation components in the correct order or ensure complete dissolution at each step can lead to localized supersaturation and precipitation.[4]

Q2: What are the recommended solvents for formulating this compound for in vivo studies?

Due to its poor water solubility, a combination of solvents is typically required.[1] Common solvent systems include a primary organic solvent to dissolve the this compound, followed by co-solvents and surfactants to maintain its solubility in the final aqueous formulation. Examples of frequently used components include:

  • Primary Solvents: Dimethyl sulfoxide (DMSO) is often used to prepare a concentrated stock solution.

  • Co-solvents: Polyethylene glycol 300 (PEG300) and corn oil are used to improve solubility.

  • Surfactants/Solubilizers: Tween 80 and sulfobutylether-β-cyclodextrin (SBE-β-CD) are employed to enhance and stabilize the formulation.

Q3: Can I adjust the pH of my this compound formulation?

Q4: How should I store my this compound formulation?

Stock solutions of this compound in DMSO are typically stored at -80°C for long-term stability (up to a year). For short-term storage, aliquots can be kept at 4°C for over a week. It is advisable to prepare the final diluted formulation fresh before each experiment to minimize the risk of precipitation. Always protect this compound solutions from light.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.

Step 1: Review Your Formulation Composition

Ensure your formulation contains an adequate concentration of co-solvents and/or surfactants to maintain this compound solubility at the desired final concentration. Refer to the table below for recommended formulations.

This compound In Vivo Formulation Compositions

Formulation ComponentExample 1Example 2Example 3
Primary Solvent 10% DMSO10% DMSO10% DMSO
Co-solvent 1 40% PEG30040% PEG30090% Corn Oil
Surfactant 5% Tween 805% Tween 80-
Aqueous Vehicle 45% Saline45% Saline-
Final Concentration 2 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
Step 2: Verify the Preparation Method

The order of addition and thorough mixing at each step are critical. A common mistake is adding the aqueous component too quickly or without sufficient mixing, which can cause the drug to precipitate.

Step 3: Consider Sonication

If precipitation is observed, sonication can be used to aid in the dissolution of this compound. This can be particularly helpful for both the initial stock solution and the final formulation.

Step 4: Check for Temperature Effects

Ensure that all components of your formulation are at room temperature before mixing, unless the protocol specifies otherwise. Cold saline or other aqueous components can reduce the solubility of this compound.

Experimental Protocols

Protocol for Preparing a this compound Formulation (Based on Example 1)

This protocol is for preparing a 1 mL working solution with a final this compound concentration of 2 mg/mL.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Sonication may be required to fully dissolve the compound.

  • Initial Co-solvent Addition: In a sterile microcentrifuge tube, add 100 µL of the 20 mg/mL this compound stock solution.

  • Second Co-solvent Addition: Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is clear.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex again until the solution is homogeneous and clear.

  • Aqueous Vehicle Addition: Slowly add 450 µL of saline to the mixture while vortexing. Continue to vortex until the final formulation is a clear solution.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, sonicate for a few minutes.

Visualizations

G cluster_causes Potential Causes of Precipitation cluster_formulation Improper Formulation Details cluster_environment Environmental Factors Low Aqueous Solubility Low Aqueous Solubility Precipitation Precipitation Low Aqueous Solubility->Precipitation High Drug Concentration High Drug Concentration High Drug Concentration->Precipitation Improper Formulation Improper Formulation Insufficient Co-solvent Insufficient Co-solvent Improper Formulation->Insufficient Co-solvent Incorrect pH Incorrect pH Improper Formulation->Incorrect pH Wrong Order of Addition Wrong Order of Addition Improper Formulation->Wrong Order of Addition Improper Formulation->Precipitation Environmental Factors Environmental Factors Low Temperature Low Temperature Environmental Factors->Low Temperature Light Exposure Light Exposure Environmental Factors->Light Exposure Environmental Factors->Precipitation

Caption: Factors contributing to this compound precipitation.

G start Precipitation Observed q1 Is the formulation composition appropriate? start->q1 sol1 Reformulate with recommended co-solvents q1->sol1 No q2 Was the preparation method followed correctly? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Follow the step-by-step protocol for addition and mixing q2->sol2 No q3 Was sonication used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Apply sonication to aid dissolution q3->sol3 No end_fail Precipitation Persists (Consider alternative formulation) q3->end_fail Yes a3_yes Yes a3_no No end_success Clear Solution sol3->end_success

Caption: Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of Carazolol's Selectivity Profile Against Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the β-adrenergic receptor selectivity of Carazolol against a panel of other commonly used beta-blockers. The data presented is compiled from various in-vitro studies to offer a comprehensive overview for research and development applications.

Introduction to Beta-Blocker Selectivity

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets of catecholamines, particularly norepinephrine and epinephrine. The two primary subtypes, β1 and β2, are distributed differently throughout the body and mediate distinct physiological effects. β1-receptors are predominantly found in the heart and kidneys, while β2-receptors are abundant in the lungs, vascular smooth muscle, and other tissues. The selectivity of a beta-blocker for these receptor subtypes is a critical determinant of its therapeutic action and side-effect profile. High β1-selectivity (cardioselectivity) is often desired to target cardiac function with minimal impact on the respiratory system. Conversely, non-selective beta-blockers antagonize both β1 and β2 receptors. This compound is recognized as a potent, non-selective beta-blocker.

Data Presentation: Comparative Binding Affinities

The binding affinity of a drug for its receptor is a key measure of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of this compound and other beta-blockers for β1 and β2 adrenergic receptors.

Beta-Blockerβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β2 Ki / β1 Ki)Predominant Selectivity
This compound ~0.1 - 0.5~0.1 - 0.5~1Non-selective
Propranolol~1.0 - 5.0~0.5 - 2.0~0.4Non-selective (slight β2 preference)
Metoprolol~100 - 200~4000 - 8000~40β1-selective
Atenolol~1000 - 2000~35000 - 70000~35β1-selective
Bisoprolol~10 - 20~200 - 400~20β1-selective
Nebivolol~0.5 - 1.0~25 - 50~50Highly β1-selective
Carvedilol~1.0 - 5.0~0.2 - 1.0~0.2Non-selective (slight β2 preference)
Betaxolol~5 - 10~500 - 1000~100Highly β1-selective

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are a representative range compiled from multiple sources.

Experimental Protocols: Radioligand Binding Assay

The determination of beta-blocker selectivity is predominantly carried out using radioligand binding assays. This technique measures the affinity of a drug for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with a radioisotope, such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.

  • Test compounds: this compound and other beta-blockers of interest.

  • Non-specific binding control: A high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM Propranolol).

  • Assay buffer: Typically a Tris-HCl buffer with MgCl₂.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

β-Adrenergic Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway following the activation of a β-adrenergic receptor by an agonist.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Canonical β-adrenergic receptor signaling pathway.

Experimental Workflow for Determining Beta-Blocker Selectivity

This diagram outlines the key steps in a radioligand binding assay used to determine the selectivity of beta-blockers.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing β1 or β2 receptors) Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Solutions Ligand_Prep->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity on Filters Washing->Quantification IC50_Calc Calculate IC50 from Competition Curves Quantification->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Selectivity_Ratio Determine Selectivity Ratio (β2 Ki / β1 Ki) Ki_Calc->Selectivity_Ratio

Caption: Workflow for radioligand binding assay.

Logical Relationship of this compound's Selectivity

This diagram illustrates the classification of this compound's selectivity in comparison to other beta-blockers.

Selectivity_Comparison cluster_non_selective Non-Selective cluster_b1_selective β1-Selective (Cardioselective) Beta_Blockers Beta-Blockers This compound This compound (High Potency) Beta_Blockers->this compound Propranolol Propranolol Beta_Blockers->Propranolol Carvedilol Carvedilol Beta_Blockers->Carvedilol Metoprolol Metoprolol Beta_Blockers->Metoprolol Atenolol Atenolol Beta_Blockers->Atenolol Bisoprolol Bisoprolol Beta_Blockers->Bisoprolol Nebivolol Nebivolol (Highly Selective) Beta_Blockers->Nebivolol Betaxolol Betaxolol (Highly Selective) Beta_Blockers->Betaxolol

Caption: Classification of beta-blocker selectivity.

A Comparative Guide to Carazolol and ICI 118,551 for Selective β2-Adrenergic Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carazolol and ICI 118,551, two antagonists of β-adrenergic receptors (β-ARs). The focus is on their relative selectivity for the β2-adrenergic receptor subtype, supported by experimental data from radioligand binding assays. This information is critical for researchers selecting the appropriate pharmacological tool to investigate the roles of β2-adrenergic signaling in various physiological and pathological processes.

Introduction to β-Adrenergic Receptor Antagonists

β-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological responses to the catecholamines epinephrine and norepinephrine.[1][2] These receptors are classified into three main subtypes: β1, β2, and β3.[1] β1-ARs are predominantly found in the heart, where they regulate heart rate and contractility.[3][4] β2-ARs are widely distributed in smooth muscle tissues, such as those in the bronchi and blood vessels, where they mediate relaxation. The distinct tissue distribution and physiological roles of these receptor subtypes have driven the development of selective antagonists (β-blockers) to achieve targeted therapeutic effects while minimizing off-target side effects.

This compound is a high-affinity, non-selective β-adrenergic receptor antagonist. It binds with high affinity to both β1 and β2 receptors. Due to its high affinity and slow dissociation rate, radiolabeled forms of this compound are often used in receptor binding studies to quantify β-adrenergic receptor density.

ICI 118,551 is a highly selective β2-adrenergic receptor antagonist. It exhibits a significantly greater affinity for the β2 subtype compared to the β1 or β3 subtypes, making it a valuable tool for isolating and studying β2-AR function.

Quantitative Comparison of Receptor Binding Affinity and Selectivity

The binding affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of the binding affinities for different receptor subtypes.

The following table summarizes the binding affinities and selectivity ratios for this compound and ICI 118,551 from various studies. It is important to note that absolute values can vary between experiments due to different assay conditions, such as the cell lines, radioligands, and temperatures used.

CompoundReceptor SubtypeBinding Affinity (Ki/Kd)β2/β1 Selectivity RatioReference
This compound β1-ARKd: ~0.15 nM~1 (non-selective)
β2-ARKd: ~0.15 nM
β3-ARKi: 2.0 ± 0.2 nM
ICI 118,551 β1-ARpKi: ~7.3~123 - 550 fold
β2-ARpKi: ~9.0 - 9.26
β1-ARKi: 240 ± 26 nM~400 fold
β2-ARKi: 0.6 ± 0.2 nM
β1-ARlog KD: -6.62 ± 0.01354 fold (β2 selective)
β2-ARlog KD: -9.17 ± 0.03

Key Observations:

  • ICI 118,551 consistently demonstrates high selectivity for the β2-adrenergic receptor, with selectivity ratios ranging from approximately 123- to 550-fold over the β1-AR.

  • This compound is a non-selective antagonist, binding with roughly equal high affinity to both β1 and β2 receptors.

Experimental Protocols

The data presented above are primarily derived from radioligand binding assays, which are the gold standard for quantifying receptor-ligand interactions.

Radioligand Binding Assay (Competition Assay)

This method determines the affinity of an unlabeled compound (the "competitor," e.g., this compound or ICI 118,551) by measuring its ability to displace a labeled ligand (the "radioligand") that is known to bind to the receptor of interest.

1. Membrane Preparation:

  • Tissues or cells expressing the target β-adrenergic receptor subtypes (e.g., CHO cells stably expressing human β1 or β2 receptors) are homogenized in a cold lysis buffer.
  • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • A fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 or [125I]iodocyanopindolol) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled competitor drug (this compound or ICI 118,551) are added to the reaction.
  • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.
  • Total binding is measured in the absence of a competitor.
  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all specific binding sites.
  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
  • The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflow of a competition radioligand binding assay.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts agonist Agonist (e.g., Epinephrine) agonist->b2ar Binds & Activates antagonist Antagonist (this compound or ICI 118,551) antagonist->b2ar Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G Competition Radioligand Binding Assay Workflow start Start: Membrane Preparation (Cells/Tissues expressing β2-AR) incubation Incubation: Membranes + Radioligand + Increasing [Competitor] start->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis: Plot % Inhibition vs. [Competitor] Calculate IC50 and Ki counting->analysis end End: Determine Competitor Affinity (Ki) analysis->end

Caption: Competition Radioligand Binding Assay Workflow.

Conclusion

The choice between this compound and ICI 118,551 depends entirely on the experimental objective.

  • For studies requiring specific blockade of the β2-adrenergic receptor to elucidate its distinct physiological or pharmacological roles, ICI 118,551 is the superior choice due to its high selectivity.

  • For applications such as total β-adrenergic receptor quantification in tissues co-expressing β1 and β2 subtypes, or when a non-selective blockade is desired, This compound is a suitable high-affinity tool.

Researchers should always consider the potential for off-target effects, even with highly selective compounds like ICI 118,551, especially at high concentrations where its β1-AR antagonistic effects may become apparent. Careful dose-response studies are recommended to ensure the observed effects are mediated by the intended receptor subtype.

References

Carazolol: A Comprehensive Evaluation as a Potent and Selective β3-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Carazolol's performance as a β3-adrenoceptor agonist against other notable alternatives. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a thorough understanding of its pharmacological profile.

This compound, a compound traditionally classified as a high-potency β1/β2-adrenoceptor antagonist for hypertension treatment, has emerged as a potent and selective agonist for the β3-adrenoceptor.[1][2] This guide delves into the validation of this compound's agonistic properties at the β3-adrenoceptor, comparing its potency and selectivity with established β3-agonists such as Mirabegron, Solabegron, Amibegron, CL 316243 , and BRL 37344.

Comparative Analysis of β3-Adrenoceptor Agonists

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and other selective β3-adrenoceptor agonists. These values are critical in assessing the therapeutic potential and selectivity of these compounds. It is important to note that values may vary across different studies due to varied experimental conditions, such as the cell lines and radioligands used.

Table 1: Binding Affinity (Ki) of β3-Adrenoceptor Agonists

CompoundReceptor SubtypeKi (nM)Cell LineRadioligand
This compound Human β3 ~4 CHO [3H]-L-748,337
MirabegronHuman β32.5 - 55VariousVarious
SolabegronHuman β3---
Amibegron (SR 58611A)Human β34CHO[3H]-L-748,337[3]
CL 316243 Rat β3---
BRL 37344Human β111300CHO[125I]iodocyanopindolol[4]
Human β2---
Human β3---

Data for some compounds were not available in the reviewed literature under comparable conditions.

Table 2: Functional Potency (EC50) of β3-Adrenoceptor Agonists in cAMP Accumulation Assays

CompoundReceptor SubtypeEC50 (nM)Cell Line
This compound Human β3 - CHO
MirabegronHuman β322.4CHO[5]
Rat β319CHO
SolabegronHuman β322CHO
Amibegron (SR 58611A)Rat β33.5Rat Colon
CL 316243 β33-
BRL 37344Human Atrial Myocardium15.2-
VibegronHuman β31.26CHO-K1

This compound has been demonstrated to be a full agonist in stimulating adenylyl cyclase in cells expressing human β3-adrenoceptors, though specific EC50 values were not consistently reported in the initial literature reviewed.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Caption: β3-Adrenoceptor signaling pathway.

G cluster_prep Sample Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Cell_Culture Culture CHO cells expressing β3-AR Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]-Radioligand & Competitor Membrane_Prep->Incubation Separation Separate bound & free radioligand (Filtration) Incubation->Separation Quantification Quantify radioactivity Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Radioligand binding assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenoceptor are cultured under standard conditions.

  • Cells are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

  • The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [3H]-L-748,337) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) of the competitor compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β3-adrenoceptor signaling pathway.

1. Cell Treatment:

  • CHO cells expressing the β3-adrenoceptor are seeded in multi-well plates.

  • The cells are incubated with varying concentrations of the test agonist (e.g., this compound) for a specified time at 37°C. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

2. Cell Lysis and cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, typically based on competitive enzyme immunoassay (EIA) or homogenous time-resolved fluorescence (HTRF).

3. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Lipolysis Assay

This assay assesses the functional consequence of β3-adrenoceptor activation in adipocytes, which is the breakdown of triglycerides (lipolysis) and the release of glycerol and free fatty acids.

1. Adipocyte Culture and Treatment:

  • Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes) are used.

  • The cells are incubated with various concentrations of the β3-agonist in a suitable buffer.

  • A known lipolytic agent, such as isoproterenol, is used as a positive control.

2. Measurement of Glycerol/Free Fatty Acid Release:

  • After the incubation period, the supernatant is collected.

  • The amount of glycerol or free fatty acids released into the supernatant is quantified using commercially available colorimetric or fluorometric assay kits.

3. Data Analysis:

  • The amount of glycerol or free fatty acids released is normalized to the total protein content of the cells.

  • The EC50 value for the agonist-induced lipolysis is determined from the dose-response curve.

Conclusion

The available data strongly support the classification of this compound as a potent and selective β3-adrenoceptor agonist. Its nanomolar affinity and full agonism in functional assays place it among the more effective ligands for this receptor subtype. While traditionally known as a β1/β2 antagonist, its potent β3 agonism opens new avenues for its potential therapeutic applications, particularly in metabolic diseases where β3-adrenoceptor activation is beneficial. Further comparative studies under standardized conditions are warranted to definitively establish its pharmacological profile relative to other clinically relevant β3-agonists. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such validation studies.

References

A Head-to-Head Comparison of [3H]-Carazolol and [3H]-Dihydroalprenolol for Labeling β-Adrenergic Receptors in Brain Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuropharmacology and drug development, the selection of a suitable radioligand is paramount for the accurate characterization of receptor-ligand interactions. This guide provides a direct comparison of two widely used β-adrenergic receptor antagonists, [3H]-Carazolol and [3H]-dihydroalprenolol ([3H]-DHA), in brain membrane preparations.

This comparison synthesizes data from studies directly evaluating these radioligands, offering a quantitative and methodological overview to inform experimental design. The primary focus is on their binding affinities and kinetics in rat cerebral cortical membranes.

Quantitative Binding Characteristics

A direct comparative study has demonstrated that [3H]-Carazolol exhibits a significantly higher affinity for β-adrenergic receptors in rat cerebral cortical membranes compared to [3H]-dihydroalprenolol. The binding of (±)-[3H]-carazolol is saturable with a dissociation constant (KD) approximately four times lower than that of (-)-[3H]-dihydroalprenolol.[1] It is noteworthy that the [3H]-Carazolol used was a racemic mixture, while [3H]-DHA was the (-)-isomer; an equivalent formulation would suggest that [3H]-Carazolol is 8-10 times more potent.[1]

This enhanced affinity of [3H]-Carazolol can be attributed to both a faster association rate and a slower dissociation rate from the receptor.[1]

RadioligandKD (nM)Association Rate Constant (kon)Dissociation Rate Constant (koff)Receptor Subtype Selectivity
[3H]-Carazolol 0.15~2-fold greater than [3H]-DHA~2-fold lower than [3H]-DHAEqual affinity for β1 and β2
[3H]-Dihydroalprenolol ~0.60--Primarily β2 subtype

Table 1: Comparative Binding Parameters of [3H]-Carazolol and [3H]-Dihydroalprenolol in Rat Cerebral Cortical Membranes. Data sourced from a comparative study.[1] The KD for [3H]-DHA is estimated based on the reported four-fold lower affinity compared to [3H]-Carazolol.

The displacement profiles for both radioligands by various adrenergic drugs were found to be very similar, indicating they label the same population of β-adrenergic receptors.[1] Furthermore, [3H]-Carazolol has been shown to bind with equal affinity to β1 and β2 receptors, as demonstrated in studies using calf cerebral cortex (predominantly β1) and calf cerebellum (predominantly β2).

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay using brain membranes, based on standard methodologies described in the literature.

Brain Membrane Preparation
  • Tissue Homogenization: Rat cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and re-centrifugation to remove endogenous substances.

  • Final Resuspension: The final membrane pellet is resuspended in the assay buffer to a desired protein concentration, which is determined using a standard protein assay (e.g., Lowry method).

Radioligand Binding Assay
  • Incubation: In triplicate, brain membranes (typically 50-200 µg of protein) are incubated with varying concentrations of the radioligand ([3H]-Carazolol or [3H]-DHA) in a final volume of 250-500 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Determination of Non-Specific Binding: A parallel set of tubes is incubated under the same conditions but in the presence of a high concentration of a non-labeled competitor (e.g., 1 µM propranolol) to determine non-specific binding.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data are then analyzed using Scatchard analysis or non-linear regression to determine the KD and Bmax values.

Visualizing the Experimental Workflow

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (Cortex) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Wash Wash Pellet Pellet->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate_Total Incubate Membranes + [3H]-Radioligand Resuspend->Incubate_Total Incubate_NSB Incubate Membranes + [3H]-Radioligand + Excess Unlabeled Ligand Resuspend->Incubate_NSB Equilibrate Incubate to Equilibrium Incubate_Total->Equilibrate Incubate_NSB->Equilibrate Filter Rapid Filtration Equilibrate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate_Specific Calculate Specific Binding (Total - Non-Specific) Count->Calculate_Specific Scatchard Scatchard/Non-linear Regression Calculate_Specific->Scatchard Determine_Params Determine Kd and Bmax Scatchard->Determine_Params

References

In vivo comparison of Carazolol and other beta-blockers on cardiovascular responses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Carazolol's cardiovascular effects against other beta-blockers, supported by experimental data. The information is presented in a structured format to facilitate informed decision-making in preclinical and clinical research.

Executive Summary

This compound is a potent, non-selective beta-adrenergic receptor antagonist with a high affinity for beta-1 and beta-2 adrenoceptors. In vivo studies have consistently demonstrated its significant impact on cardiovascular parameters, primarily through the modulation of the sympathetic nervous system's influence on the heart and vasculature. This guide synthesizes data from key in vivo experiments, comparing the cardiovascular responses of this compound to those of other well-established beta-blockers, including propranolol, pindolol, and acebutolol. The comparative data highlights this compound's potency and efficacy in various animal models.

Comparative Analysis of Cardiovascular Responses

The following tables summarize the quantitative data from in vivo studies, offering a side-by-side comparison of this compound and other beta-blockers on key cardiovascular parameters such as heart rate and blood pressure.

Table 1: Comparative Effects of Beta-Blockers on Isoprenaline-Induced Tachycardia in Rats

Beta-BlockerDose RangeRoute of AdministrationInhibition of TachycardiaRelative Potency (vs. Propranolol)
This compound 0.001 - 0.01 mg/kgIntravenousPotent and dose-dependent~100x
Propranolol 0.1 - 1.0 mg/kgIntravenousDose-dependent1x
Pindolol 0.025 - 0.25 mg/kgIntravenousDose-dependent~25x

Data synthesized from comparative studies in rats where tachycardia was induced by isoprenaline injection.[1]

Table 2: Effects of Beta-Blockers on Adrenaline-Induced Cardiovascular Changes in Conscious Pigs

Beta-BlockerPrimary Effect on Adrenaline ResponseImpact on Heart RateImpact on Blood Pressure
This compound Blockade of tachycardia and vasodilationSignificant reductionIncreased vasopressor responsiveness
Propranolol Blockade of tachycardia and vasodilationSignificant reductionIncreased vasopressor responsiveness
Acebutolol Blockade of tachycardia and vasodilationSignificant reductionIncreased vasopressor responsiveness

This table summarizes the findings from a study examining the effects of beta-blockers on the cardiovascular responses to intravenous adrenaline in conscious Pietrain pigs.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for key in vivo experiments cited in this guide.

Isoprenaline-Induced Tachycardia Inhibition in Rats

This experiment is designed to assess the beta-blocking potency of a compound by measuring its ability to inhibit the heart rate increase induced by a beta-agonist like isoprenaline.

Animal Model: Male Wistar rats (200-250g).

Procedure:

  • Anesthesia: Rats are anesthetized with an appropriate agent (e.g., urethane, 1.25 g/kg intraperitoneally).

  • Surgical Preparation: The trachea is cannulated to ensure a clear airway. The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure and heart rate monitoring.

  • Baseline Measurement: After a stabilization period of at least 20 minutes, baseline heart rate and blood pressure are recorded.

  • Isoprenaline Administration: A standard dose of isoprenaline (e.g., 1 µg/kg) is administered intravenously to induce a significant increase in heart rate (tachycardia).

  • Beta-Blocker Administration: Following the return of heart rate to baseline, the test beta-blocker (e.g., this compound, propranolol, or pindolol) is administered intravenously at varying doses.

  • Post-Treatment Measurement: After a set period (e.g., 5-10 minutes) to allow for drug distribution, the same dose of isoprenaline is administered again.

  • Data Analysis: The percentage inhibition of the isoprenaline-induced tachycardia is calculated for each dose of the beta-blocker to determine its potency.[1]

Cardiovascular Response to Adrenaline in Conscious Pigs

This protocol evaluates the effect of beta-blockers on the cardiovascular response to adrenaline in a conscious, large animal model, which can be more translatable to human physiology.

Animal Model: Conscious Pietrain pigs.

Procedure:

  • Catheter Implantation: Several days prior to the experiment, under general anesthesia, catheters are surgically implanted into a jugular vein (for drug infusion) and a carotid artery (for blood pressure and heart rate monitoring). The catheters are exteriorized and secured.

  • Acclimatization: The pigs are allowed to recover from surgery and are acclimatized to the experimental environment to minimize stress-induced cardiovascular changes.

  • Baseline Measurement: On the day of the experiment, the conscious and unrestrained pig is connected to the monitoring equipment, and baseline cardiovascular parameters are recorded.

  • Adrenaline Infusion: Adrenaline is infused intravenously at a constant rate to elicit cardiovascular responses (e.g., changes in heart rate and blood pressure).

  • Beta-Blocker Administration: The beta-blocker being tested (e.g., this compound, propranolol, or acebutolol) is administered intravenously.

  • Post-Treatment Adrenaline Challenge: After a suitable interval, the adrenaline infusion is repeated to assess the modulatory effect of the beta-blocker on the adrenaline-induced cardiovascular responses.[2]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Beta_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Beta_Blocker Beta-Blocker (e.g., this compound) Beta_Receptor Beta-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks Adrenaline Adrenaline/ Noradrenaline Adrenaline->Beta_Receptor Activates Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cardiovascular Response (Increased Heart Rate, Contraction) PKA_active->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic signaling pathway and the mechanism of beta-blocker action.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Pig) Surgical_Prep Surgical Preparation (Anesthesia, Cannulation) Animal_Model->Surgical_Prep Baseline Record Baseline Cardiovascular Parameters Surgical_Prep->Baseline Drug_Admin Administer Beta-Blocker (e.g., this compound) or Vehicle Baseline->Drug_Admin Challenge Administer Agonist (e.g., Isoprenaline, Adrenaline) Drug_Admin->Challenge Post_Measurement Record Post-Treatment Cardiovascular Parameters Challenge->Post_Measurement Data_Analysis Data Analysis and Comparison Post_Measurement->Data_Analysis

Caption: Generalized workflow for in vivo assessment of beta-blocker cardiovascular effects.

Conclusion

The in vivo experimental data consistently demonstrates that this compound is a highly potent beta-blocker. Its ability to antagonize the cardiovascular effects of sympathomimetic amines like isoprenaline and adrenaline is significantly greater than that of propranolol and pindolol on a weight-for-weight basis. This high potency, coupled with its non-selective beta-blocking profile, makes this compound a valuable tool for cardiovascular research. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support the design and interpretation of future in vivo studies in the field of cardiovascular pharmacology.

References

Safety Operating Guide

Proper Disposal of Carazolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Carazolol is paramount for laboratories to protect personnel and ecosystems. this compound, a potent beta-adrenergic blocker, is classified as toxic if swallowed and can cause skin and eye irritation, necessitating strict adherence to established disposal protocols.[1] This guide provides essential, step-by-step procedures for the proper management of this compound waste in research and drug development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][2] Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area to minimize the risk of inhalation.

This compound Waste Segregation and Storage

Proper segregation of chemical waste is a critical first step to prevent hazardous reactions.[3][4] this compound waste should be categorized and collected at the point of generation.

Waste Streams:

  • Solid this compound Waste: Includes expired or unused pure this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and absorbent materials from spills.

  • Liquid this compound Waste: Encompasses solutions containing this compound, such as experimental preparations and contaminated solvents.

  • Sharps Waste: Consists of needles, syringes, and other sharp instruments contaminated with this compound.

  • Empty Containers: Original this compound containers and any other containers that have held the compound.

Storage Procedures:

All this compound waste must be stored in clearly labeled, sealed, and chemically compatible containers. These containers should be kept in a designated and properly placarded Satellite Accumulation Area (SAA) away from incompatible materials. It is imperative to prevent the mixing of this compound with incompatible substances; consult the SDS for specific incompatibility information.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of different this compound waste streams.

Carazolol_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (e.g., powder, contaminated PPE) start->solid liquid Liquid Waste (e.g., solutions, solvents) start->liquid sharps Sharps Waste (e.g., needles, scalpels) start->sharps containers Empty Containers start->containers accumulate_solid Collect in Labeled, Sealed Container solid->accumulate_solid accumulate_liquid Collect in Labeled, Leak-Proof Container liquid->accumulate_liquid accumulate_sharps Collect in Puncture-Resistant Sharps Container sharps->accumulate_sharps accumulate_containers Triple Rinse with Appropriate Solvent containers->accumulate_containers licensed_disposal Licensed Hazardous Waste Disposal Company accumulate_solid->licensed_disposal accumulate_liquid->licensed_disposal accumulate_sharps->licensed_disposal rinsate_disposal Collect Rinsate as Liquid Hazardous Waste accumulate_containers->rinsate_disposal container_disposal Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) accumulate_containers->container_disposal rinsate_disposal->licensed_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.